molecular formula C28H24O16 B15594383 2''-O-Galloylmyricitrin

2''-O-Galloylmyricitrin

货号: B15594383
分子量: 616.5 g/mol
InChI 键: IXDHJNNHLVGCLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2''-O-Galloylmyricitrin is a useful research compound. Its molecular formula is C28H24O16 and its molecular weight is 616.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H24O16

分子量

616.5 g/mol

IUPAC 名称

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C28H24O16/c1-8-19(35)23(39)26(43-27(40)10-4-15(33)21(37)16(34)5-10)28(41-8)44-25-22(38)18-12(30)6-11(29)7-17(18)42-24(25)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,26,28-37,39H,1H3

InChI 键

IXDHJNNHLVGCLC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Spectroscopic and Spectrometric Characterization of 2''-O-Galloylmyricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols and data presented in a clear, comparative format.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections detail the data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR data were acquired in deuterated methanol (B129727) (CD₃OD) at a frequency of 500 MHz.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Myricitrin Moiety
66.21d2.0
86.40d2.0
2'7.33s
6'7.33s
1''5.39d1.5
2''5.55dd3.4, 1.5
3''4.17dd9.5, 3.4
4''3.82dd9.5, 9.5
5''3.48m
6''1.11d6.2
Galloyl Moiety
2'''7.09s
6'''7.09s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

Atom No.Chemical Shift (δ) ppm
Myricitrin Moiety
2158.5
3136.0
4179.5
5163.0
699.9
7165.9
894.8
9159.2
10105.8
1'121.8
2'109.9
3'146.8
4'138.2
5'146.8
6'109.9
1''103.9
2''73.1
3''71.9
4''72.1
5''71.8
6''17.8
Galloyl Moiety
1'''121.8
2'''110.4
3'''146.5
4'''140.2
5'''146.5
6'''110.4
7''' (C=O)167.9
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like flavonoid glycosides.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/z
ESI-MSNegative615.1 [M-H]⁻

Experimental Protocols

The following protocols are based on the methodologies cited in the identification of this compound.

NMR Spectroscopy
  • Instrument: Avance III 500 MHz spectrometer (Bruker BioSpin) equipped with a 1-mm TXI microprobe and a 5-mm BBO probe.

  • Solvent: Deuterated Methanol (CD₃OD).

  • Frequency: 500 MHz for ¹H and 125 MHz for ¹³C.

  • Data Acquisition: Standard pulse sequences were used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Mass Spectrometry
  • Instrument (ESI-MS): Esquire 3000 Plus ion trap mass spectrometer (Bruker Daltonics).

  • Instrument (ESI-TOF-MS): Bruker microTOF ESI-MS system.

  • Ionization Mode: Electrospray Ionization (ESI), primarily in negative ion mode.

  • Mass Calibration: A reference solution of 0.1% sodium formate (B1220265) in 2-propanol/water (1:1) containing 5 mM NaOH was used for mass calibration in the ESI-TOF-MS.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and the structural correlations of this compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation HPLC Purification fractionation->isolation pure_compound Isolated Compound (this compound) isolation->pure_compound nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (ESI-MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

General workflow for natural product analysis.

structural_correlations cluster_structure This compound Structure cluster_correlations Key NMR Correlations (HMBC) compound_img H2_galloyl H-2''', H-6''' (Galloyl) C7_galloyl C-7''' (Galloyl C=O) H2_galloyl->C7_galloyl Connects protons to carbonyl H2_rhamnose H-2'' (Rhamnose) H2_rhamnose->C7_galloyl Confirms galloyl position C1_rhamnose C-1'' (Rhamnose) C3_flavonoid C-3 (Flavonoid) C1_rhamnose->C3_flavonoid Links sugar to aglycone

Structure and key HMBC correlations of this compound.

The Biological Activity of 2''-O-Galloylmyricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring flavonoid, a derivative of myricitrin, which is characterized by the presence of a galloyl group attached to the myricetin (B1677590) core. Flavonoids are a large class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. The addition of a galloyl moiety to the flavonoid structure is often associated with enhanced biological effects, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and potential anticancer effects. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to facilitate further research and drug development efforts.

Antioxidant Activity

The antioxidant activity of a compound is its ability to neutralize reactive oxygen species (ROS), which are highly reactive molecules that can damage cells and contribute to various diseases. The antioxidant potential of this compound has been evaluated using quantitative structure-activity relationship (QSAR) studies.

Quantitative Data

The antioxidant activity of this compound is presented in the table below. The pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), is a common measure of antioxidant efficacy. A higher pIC50 value indicates greater antioxidant potency.

CompoundAntioxidant Activity (pIC50)Antioxidant Activity (IC50, µM)Assay MethodReference
This compound5.423.80DPPH radical scavenging activity (predicted by QSAR)[1]

Note: The IC50 value was calculated from the pIC50 value using the formula IC50 = 10^(-pIC50) M and then converted to µM.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory activity of this compound are limited, the known effects of its structural components—myricitrin and the galloyl group—provide strong evidence for its potential in this area. The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. The presence of the galloyl group is known to enhance the anti-inflammatory properties of catechins by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and by blocking the TLR4/MAPK/NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophages. Myricetin, a related compound, has also been shown to attenuate LPS-induced inflammation in RAW 264.7 macrophages by suppressing the NF-κB and MAPK signaling pathways. It is therefore highly probable that this compound exerts significant anti-inflammatory effects through similar mechanisms.

Probable Signaling Pathways

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα NFkB_complex p65/p50 p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 nucleus Nucleus NFkB_nuc p65/p50 inflammatory_genes Inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->inflammatory_genes NO Nitric Oxide (NO) inflammatory_genes->NO PGs Prostaglandins inflammatory_genes->PGs Galloylmyricitrin This compound Galloylmyricitrin->IKK Inhibition Galloylmyricitrin->MAPK_pathway Inhibition

Anticancer Activity

The anticancer potential of this compound is inferred from studies on related flavonoids. Myricitrin has been shown to induce apoptosis (programmed cell death) in cancer cells through both the extrinsic and intrinsic pathways, which involve the activation of caspases, a family of proteases that execute apoptosis. The presence of a galloyl group can enhance the pro-apoptotic and anti-proliferative effects of flavonoids. Therefore, this compound is a promising candidate for further investigation as an anticancer agent.

Probable Signaling Pathways

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Galloylmyricitrin This compound FasL FasL FasR Fas Receptor FADD FADD procaspase8 Pro-caspase-8 caspase8 Caspase-8 procaspase3 Pro-caspase-3 caspase8->procaspase3 Mitochondrion Mitochondrion Bax Bax Bcl2 Bcl-2 Cytochrome_c Cytochrome c Apaf1 Apaf-1 procaspase9 Pro-caspase-9 caspase9 Caspase-9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 PARP PARP caspase3->PARP cleaved_PARP Cleaved PARP PARP->cleaved_PARP Apoptosis Apoptosis cleaved_PARP->Apoptosis

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add various concentrations of the this compound solution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox can be used as a positive control.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add various concentrations of the this compound solution to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Anti-inflammatory Activity Assay
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach about 80% confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve of sodium nitrite is used to determine the nitrite concentration.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

    • The IC50 value is then determined.

Anticancer Activity Assays
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells (e.g., a specific cancer cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength between 540 and 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

  • Protocol:

    • Treat cancer cells with this compound at a concentration expected to induce apoptosis.

    • Lyse the cells to release their contents.

    • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric detection).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 400/505 nm (for AFC).

    • The increase in caspase-3 activity is calculated relative to untreated control cells.

Conclusion

This compound is a promising natural compound with significant biological activities. Its predicted strong antioxidant capacity, coupled with the likely potent anti-inflammatory and anticancer effects inferred from related compounds, makes it a compelling candidate for further pharmacological investigation. The provided experimental protocols and pathway diagrams offer a framework for researchers to explore the therapeutic potential of this molecule in greater detail. Future studies should focus on obtaining direct quantitative data for its anti-inflammatory and anticancer activities and elucidating the precise molecular mechanisms underlying these effects.

References

The Antioxidant Potential of 2''-O-Galloylmyricitrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside, a derivative of myricitrin (B1677591) where a galloyl group is attached. Flavonoids, a broad class of plant secondary metabolites, are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. The addition of a galloyl moiety to the flavonoid structure is often associated with enhanced biological activity, including increased antioxidant capacity. This technical guide provides a comprehensive overview of the antioxidant potential of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its antioxidant action. While direct experimental data for this compound is limited in some areas, this guide supplements the available information with data on its parent compound, myricitrin, and its aglycone, myricetin (B1677590), to provide a broader context for its potential antioxidant efficacy.

Quantitative Antioxidant Activity Data

The antioxidant potential of a compound is typically evaluated using various in vitro assays that measure its capacity to neutralize different types of free radicals or to reduce oxidized species. The most commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and cellular antioxidant activity (CAA) assays.

The available quantitative data for this compound and its parent compound, myricitrin, are summarized in the tables below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity

CompoundpIC50 (-logIC50)IC50 (µg/mL)IC50 (µM)Reference Compound
This compound 5.42---
Myricitrin-1.316.23 ± 1.09-

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater antioxidant activity.[1][2]

Table 2: Other Radical Scavenging and Antioxidant Activities of Myricitrin

AssayIC50 (µg/mL)IC50 (µM)
Nitric Oxide (NO) Radical Scavenging21.5422.01 ± 2.59
Hydrogen Peroxide (H₂O₂) Scavenging28.4630.46 ± 1.79

Data for Myricitrin.[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Myricitrin

CompoundAntioxidant Activity (µM TE)
Myricitrin1,609.56

TE: Trolox Equivalents. Data for Myricitrin.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep purple-colored solution, by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Compound and Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

  • Assay Protocol (Microplate): a. To the wells of a 96-well plate, add 100 µL of the various concentrations of the test compound or standard. b. Add 100 µL of the DPPH working solution to each well. c. For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound. d. For the control, add 100 µL of the solvent in place of the test sample. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (containing all reagents except the test compound), and A_sample is the absorbance of the test compound. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: a. Prepare a 7 mM stock solution of ABTS in water. b. Prepare a 2.45 mM stock solution of potassium persulfate in water. c. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol (Microplate): a. Add 10 µL of the various concentrations of the test compound or standard to the wells of a 96-well plate. b. Add 190 µL of the ABTS•+ working solution to each well. c. Incubate the plate at room temperature for a specific time (e.g., 6 minutes). d. Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay is a more biologically relevant method as it measures the antioxidant activity of a compound within a cellular environment, taking into account factors like cell uptake and metabolism.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • 96-well black microplate with a clear bottom

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

  • Test compound (this compound)

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black microplate at an appropriate density and allow them to adhere and grow to confluence.

  • Treatment with Compound and Probe: a. Remove the culture medium and wash the cells with PBS. b. Treat the cells with the test compound or standard at various concentrations in treatment medium for a specific period (e.g., 1 hour). c. Add DCFH-DA solution to the wells and incubate to allow the probe to be taken up by the cells and deacetylated to DCFH.

  • Induction of Oxidative Stress: a. Wash the cells with PBS to remove the excess compound and probe. b. Add AAPH solution to the wells to generate peroxyl radicals.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (typically at 535 nm) with an excitation wavelength of 485 nm. Readings are taken every 5 minutes for 1 hour.

  • Calculation: The area under the curve of fluorescence versus time is calculated. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are often expressed as quercetin (B1663063) equivalents.

Signaling Pathways

Flavonoids can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. One of the most important of these is the Keap1-Nrf2/ARE pathway.

The parent aglycone of this compound, myricetin, has been shown to activate the Nrf2/ARE signaling pathway.[5][6][7] It is plausible that this compound, after potential hydrolysis to myricetin within the cell, could also modulate this pathway.

The Keap1-Nrf2/ARE Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to oxidative stress or to certain phytochemicals like flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[8][9]

Visualizations

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Keap1_inactive Inactive Keap1 Keap1_Nrf2->Keap1_inactive Proteasome Proteasome Degradation Keap1_Nrf2->Proteasome Ubiquitination Nucleus_Nrf2 Nrf2 Nrf2_free->Nucleus_Nrf2 Translocation Flavonoid This compound (or Myricetin) Flavonoid->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nucleus_Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Genes->Cellular_Protection Leads to

Caption: The Keap1-Nrf2/ARE signaling pathway and its activation by flavonoids.

Experimental Workflow Diagrams

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Working Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compound & Standard start->prep_samples add_dpph Add DPPH Solution to all wells prep_dpph->add_dpph plate_setup Add Samples/Standard to 96-well Plate prep_samples->plate_setup plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition and IC50 Value read_abs->calculate end End calculate->end

Caption: Workflow for the DPPH Radical Scavenging Assay.

CAA_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells cell_culture Culture to confluence seed_cells->cell_culture treat_compound Treat cells with Test Compound/Standard cell_culture->treat_compound add_probe Add DCFH-DA probe treat_compound->add_probe incubate_probe Incubate (e.g., 1 hour) add_probe->incubate_probe wash_cells Wash cells with PBS incubate_probe->wash_cells induce_stress Add AAPH to induce oxidative stress wash_cells->induce_stress read_fluorescence Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) induce_stress->read_fluorescence calculate Calculate Area Under Curve and CAA value read_fluorescence->calculate end End calculate->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

This compound, a galloylated derivative of myricitrin, is anticipated to possess strong antioxidant properties, a characteristic enhanced by the presence of the galloyl group. The available data, although limited, supports this, with a notable pIC50 value in the DPPH assay. While more extensive quantitative data from a broader range of antioxidant assays are needed for a complete profile, the known antioxidant activities of its parent compounds, myricitrin and myricetin, provide a strong indication of its potential. Furthermore, the likely involvement of this compound in the modulation of the Keap1-Nrf2/ARE signaling pathway suggests a multifaceted antioxidant mechanism that goes beyond direct radical scavenging to include the upregulation of endogenous cellular defenses. This technical guide provides a foundational understanding of the antioxidant potential of this compound and a practical resource for researchers and drug development professionals interested in further exploring its therapeutic applications. Future research should focus on generating a more comprehensive quantitative dataset for this compound and confirming its effects on cellular antioxidant signaling pathways.

References

The Mechanism of Action of 2''-O-Galloylmyricitrin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2''-O-Galloylmyricitrin, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. As a derivative of myricitrin (B1677591), it belongs to a class of compounds known for their diverse biological activities. This technical guide synthesizes the current understanding of the mechanism of action of this compound, drawing from available data on its bioactivity and the established mechanisms of closely related compounds. The primary focus is on its anticipated role in modulating key cellular signaling pathways implicated in inflammation and cancer, namely PI3K/Akt, MAPK, and NF-κB. Due to the limited direct research on this compound, this guide also incorporates data from analogous galloyl-containing flavonoids to provide a predictive framework for its molecular interactions.

Introduction

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants and are integral components of the human diet. Their antioxidant, anti-inflammatory, and anti-carcinogenic properties have been extensively documented. This compound is a specific flavonoid characterized by a myricitrin core with a galloyl group attached at the 2'' position of the rhamnose sugar moiety. This structural feature is significant, as the galloyl group is often associated with enhanced biological activity. While direct experimental evidence on the specific molecular targets of this compound is emerging, its structural similarity to other well-researched flavonoids, such as myricitrin, myricetin, and other gallotannins, allows for informed hypotheses regarding its mechanism of action. This guide will explore these potential mechanisms, with a focus on key signaling cascades that are critical in cellular regulation and disease pathogenesis.

Predicted Core Mechanisms of Action

Based on the activities of structurally related compounds, the mechanism of action of this compound is likely to be multifaceted, primarily revolving around the modulation of critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Aberrant NF-κB activation is implicated in numerous inflammatory diseases and cancers. Myricitrin, the parent compound of this compound, has been demonstrated to inhibit the NF-κB signaling pathway. It is plausible that the addition of a galloyl group enhances this inhibitory activity.

Hypothesized Mechanism: this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would prevent the translocation of the active NF-κB dimers (p65/p50) into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as COX-2 and iNOS.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, comprising key kinases such as ERK, JNK, and p38, is crucial for transmitting extracellular signals to the nucleus to regulate cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in cancer. Myricitrin has been shown to block the activation of MAPK signaling pathways.

Hypothesized Mechanism: this compound is predicted to interfere with the phosphorylation, and thus activation, of key MAPK components. By inhibiting the phosphorylation of ERK, JNK, and p38, it could suppress downstream signaling events that lead to uncontrolled cell proliferation and survival.

Attenuation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its overactivation is a hallmark of many cancers. The structurally related flavonoid, myricetin, is a known inhibitor of the PI3K/Akt/mTOR pathway.

Hypothesized Mechanism: this compound may directly or indirectly inhibit the activity of PI3K, leading to reduced production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This would, in turn, prevent the phosphorylation and activation of Akt. The downstream consequences would include the induction of apoptosis and autophagy in cancer cells.

Quantitative Data Summary

Direct quantitative data on the specific inhibitory activities of this compound are scarce. The following table summarizes the available predictive data for its antioxidant activity and experimental data for the anticancer activity of related galloyl glucosides.

Compound/ActivityParameterValueCell Line/AssaySource
This compound pIC50 (Antioxidant Activity)5.42 (Predicted)DPPH Assay (QSAR study)[1]
1,6-di-O-galloyl-β-D-glucopyranose IC50 (Anticancer Activity)17.2 - 124.7 µMK562, HL-60, HeLa[2]
1,4,6-tri-O-galloyl-β-D-glucopyranose IC50 (Anticancer Activity)17.2 - 124.7 µMK562, HL-60, HeLa[2]

Detailed Experimental Protocols (Hypothetical)

As specific experimental protocols for elucidating the mechanism of action of this compound are not yet published, this section provides detailed, standard methodologies that would be employed for such investigations, based on studies of similar compounds.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines (e.g., HeLa, K562, HL-60) and macrophage cell lines (e.g., RAW 264.7) would be obtained from a reputable cell bank.

  • Culture Conditions: Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: this compound would be dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations for treating the cells. Control cells would be treated with an equivalent amount of DMSO.

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To determine the effect of this compound on the phosphorylation and expression levels of key proteins in the PI3K/Akt, MAPK, and NF-κB pathways.

  • Procedure:

    • Cells are seeded in 6-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • For inflammatory studies, cells (e.g., RAW 264.7) are then stimulated with lipopolysaccharide (LPS) for a short period (e.g., 30 minutes) to activate the signaling pathways.

    • Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-p38, p38, p-IκBα, IκBα).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Nuclear Translocation Assay (Immunofluorescence)
  • Objective: To visualize the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Procedure:

    • Cells are grown on glass coverslips in a 24-well plate.

    • Cells are treated with this compound and/or LPS as described for the Western blot.

    • Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.

    • Cells are incubated with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

    • Coverslips are mounted on glass slides, and images are captured using a fluorescence microscope.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a typical experimental workflow.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkBa_p p-IκBα IKK_complex->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB (p65/p50) IkBa_deg->NFkB Release NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Pro_inflammatory_genes Transcription Galloylmyricitrin This compound Galloylmyricitrin->IKK_complex Inhibition

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt_p p-Akt PIP3->Akt_p Activates Cell_Survival Cell Survival & Proliferation Akt_p->Cell_Survival Galloylmyricitrin This compound Galloylmyricitrin->PI3K Inhibition

Caption: Predicted Attenuation of the PI3K/Akt Signaling Pathway.

G Start Cell Culture (e.g., RAW 264.7) Treatment Treatment with This compound Start->Treatment Stimulation LPS Stimulation Treatment->Stimulation Lysate Protein Lysate Preparation Stimulation->Lysate Western_Blot Western Blot (p-Akt, p-p38, p-IκBα) Lysate->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Experimental Workflow for Signaling Pathway Analysis.

Conclusion and Future Directions

While direct experimental evidence remains limited, the structural characteristics of this compound and the known activities of its parent and related compounds strongly suggest that its mechanism of action involves the modulation of key inflammatory and cell survival signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Its potent antioxidant activity likely contributes to its overall cellular effects.

Future research should focus on validating these hypothesized mechanisms through rigorous in vitro and in vivo studies. Key areas of investigation should include:

  • Kinase Inhibition Assays: To determine the direct inhibitory effects of this compound on key kinases within the PI3K/Akt and MAPK pathways.

  • Gene Expression Analysis: To profile the changes in the expression of NF-κB target genes in response to treatment.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.

A comprehensive understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Biosynthesis of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid glycoside. This document details the enzymatic steps, presents quantitative data from related studies, outlines detailed experimental protocols for pathway elucidation, and includes visualizations to aid in understanding the core concepts.

Introduction

This compound is a derivative of myricitrin (B1677591), which itself is the 3-O-α-L-rhamnopyranoside of myricetin (B1677590). Myricetin belongs to the flavonol class of flavonoids, known for their antioxidant and other potential health-promoting properties. The addition of a galloyl group to the myricitrin backbone can significantly modulate its biological activity, making the study of its biosynthesis crucial for drug discovery and development. This guide delineates the proposed enzymatic cascade leading to the formation of this complex natural product.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in three main stages, starting from the general flavonoid pathway:

  • Biosynthesis of the Myricetin Aglycone: This stage is part of the well-established flavonoid biosynthesis pathway.

  • Rhamnosylation of Myricetin: A specific rhamnosyltransferase attaches a rhamnose sugar moiety to the myricetin core.

  • Galloylation of Myricitrin: A galloyltransferase catalyzes the final step, attaching a galloyl group to the rhamnose sugar.

Stage 1: Biosynthesis of Myricetin

Myricetin is synthesized from the precursor taxifolin (B1681242) (dihydroquercetin) through hydroxylation reactions catalyzed by flavonoid 3',5'-hydroxylase (F3'5'H), followed by the action of flavonol synthase (FLS).

Stage 2: Rhamnosylation of Myricetin to Myricitrin

The conversion of myricetin to myricitrin involves the transfer of a rhamnose group from UDP-L-rhamnose to the 3-hydroxyl position of myricetin. This reaction is catalyzed by a flavonol 3-O-rhamnosyltransferase. An example of such an enzyme is HmF3RT from Hypericum monogynum, which has been shown to catalyze the rhamnosylation of flavonols, including the conversion of quercetin (B1663063) to its 3-O-rhamnoside.[1] It is highly probable that a homologous enzyme is responsible for the rhamnosylation of myricetin in plants that produce myricitrin.

Stage 3: Galloylation of Myricitrin to this compound

The final step is the regioselective galloylation of the 2''-hydroxyl group of the rhamnose moiety of myricitrin. This reaction is catalyzed by a putative myricitrin 2''-O-galloyltransferase, which utilizes a galloyl donor, likely 1-O-galloyl-β-D-glucose (β-glucogallin). While an enzyme specific to myricitrin has not yet been fully characterized, the biosynthesis of galloylated catechins in tea plants involves an epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT), suggesting a similar mechanism for myricitrin galloylation.[2][3]

Quantitative Data

The following table summarizes kinetic data for enzymes related to the proposed biosynthetic pathway. It is important to note that the data for the rhamnosyltransferase is for the substrate quercetin, and the data for the galloyltransferase is for the substrate epicatechin, as specific data for myricetin and myricitrin, respectively, are not yet available in the literature.

EnzymeSubstrateApparent Km (µM)kcat/Km (s-1M-1)Source OrganismReference
Flavonol 3-O-Rhamnosyltransferase (HmF3RT)Quercetin5.142.21 x 105Hypericum monogynum[1]
Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT)Epicatechin--Camellia sinensis[2][3]
Epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT)β-glucogallin--Camellia sinensis[2][3]

Note: Specific kinetic parameters for ECGT with its substrates were not detailed in the cited study, but the enzyme showed clear activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of this compound.

Identification of Candidate Genes

Candidate genes for the rhamnosyltransferase and galloyltransferase can be identified through transcriptomic analysis of plant tissues known to produce this compound, followed by homology-based screening against known flavonoid-modifying enzymes.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the candidate rhamnosyltransferase and galloyltransferase for in vitro characterization.

Protocol:

  • Cloning: The full-length cDNA of the candidate genes is cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Transformation: The expression vector is transformed into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

  • Expression: Protein expression is induced under optimal conditions (e.g., IPTG for E. coli, galactose for yeast).

  • Cell Lysis: Cells are harvested and lysed using sonication or enzymatic methods in a suitable buffer.

  • Purification: The recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

Enzyme Assays

4.3.1. Rhamnosyltransferase Assay

Objective: To determine the activity and substrate specificity of the purified rhamnosyltransferase.

Protocol:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM Tris-HCl buffer (pH 7.5), 1 mM MgCl2, 1 mM DTT, 100 µM myricetin (dissolved in DMSO), 1 mM UDP-L-rhamnose, and the purified enzyme (1-5 µg).

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination: The reaction is stopped by adding an equal volume of methanol (B129727).

  • Analysis: The reaction products are analyzed by HPLC-DAD or LC-MS to identify and quantify the formation of myricitrin.

4.3.2. Galloyltransferase Assay

Objective: To determine the activity and substrate specificity of the purified galloyltransferase. This protocol is adapted from the assay for catechin (B1668976) galloyltransferase.[2][3]

Protocol:

  • Reaction Mixture: A typical reaction mixture (100 µL) contains 50 mM phosphate (B84403) buffer (pH 6.0), 100 µM myricitrin, 1 mM β-glucogallin (the galloyl donor), and the purified enzyme (1-5 µg).

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination: The reaction is stopped by adding an equal volume of methanol containing 1% formic acid.

  • Analysis: The reaction products are analyzed by HPLC-DAD or LC-MS to identify and quantify the formation of this compound.

Kinetic Analysis

Objective: To determine the kinetic parameters (Km and Vmax) of the enzymes.

Protocol:

  • Enzyme assays are performed as described above, varying the concentration of one substrate while keeping the other substrates at saturating concentrations.

  • Initial reaction velocities are measured at different substrate concentrations.

  • The data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Product Identification by HPLC and LC-MS

Objective: To confirm the identity of the enzymatic reaction products.

Protocol:

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Detection: Diode array detector monitoring at relevant wavelengths (e.g., 280 nm and 350 nm).

    • Identification: Products are identified by comparing their retention times and UV spectra with authentic standards.

  • LC-MS Analysis:

    • The HPLC system is coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Mass spectra are acquired in both positive and negative ion modes.

    • Product identity is confirmed by comparing the exact mass and fragmentation pattern with that of a standard or with theoretical values.

Visualizations

Proposed Biosynthetic Pathway of this compound

2_O_Galloylmyricitrin_Biosynthesis cluster_general_flavonoid General Flavonoid Pathway cluster_myricetin Myricetin Biosynthesis cluster_modification Myricitrin and this compound Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Multiple Steps Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Eriodictyol Eriodictyol Naringenin->Eriodictyol F3'H Dihydroquercetin Dihydroquercetin Eriodictyol->Dihydroquercetin F3H Taxifolin Taxifolin Dihydroquercetin->Taxifolin Isomerization Dihydromyricetin Dihydromyricetin Taxifolin->Dihydromyricetin F3'5'H Myricetin Myricetin Dihydromyricetin->Myricetin FLS Myricitrin Myricitrin Myricetin->Myricitrin Flavonol 3-O-Rhamnosyltransferase (e.g., HmF3RT) This compound This compound Myricitrin->this compound Myricitrin 2''-O-Galloyltransferase (Putative) UDP-Rhamnose UDP-Rhamnose UDP-Rhamnose->Myricitrin beta-Glucogallin beta-Glucogallin beta-Glucogallin->this compound

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene_id Gene Identification cluster_protein_production Protein Production cluster_characterization Enzyme Characterization Transcriptome_Analysis Transcriptome Analysis (Producer Plant) Homology_Screening Homology Screening Transcriptome_Analysis->Homology_Screening Candidate_Gene_Selection Candidate Gene Selection Homology_Screening->Candidate_Gene_Selection Cloning Cloning into Expression Vector Candidate_Gene_Selection->Cloning Heterologous_Expression Heterologous Expression (E. coli / Yeast) Cloning->Heterologous_Expression Purification Protein Purification (Chromatography) Heterologous_Expression->Purification Enzyme_Assay Enzyme Assay Purification->Enzyme_Assay Kinetic_Analysis Kinetic Analysis Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (HPLC, LC-MS) Enzyme_Assay->Product_Identification

Caption: Workflow for the identification and characterization of biosynthetic enzymes.

Conclusion

The proposed biosynthetic pathway to this compound involves a series of enzymatic modifications of the flavonoid core structure. While the initial steps leading to myricetin are well-understood, the specific enzymes responsible for the subsequent rhamnosylation and, particularly, the 2''-O-galloylation of myricitrin require further investigation. The experimental protocols outlined in this guide provide a robust framework for the identification, expression, and characterization of these novel enzymes. Elucidating this pathway will not only advance our understanding of flavonoid metabolism in plants but also open avenues for the biotechnological production of this and other bioactive galloylated flavonoids for pharmaceutical applications.

References

An In-depth Technical Guide on the Stability and Degradation of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a naturally occurring flavonoid glycoside, a derivative of myricitrin (B1677591) where a galloyl group is attached at the 2''-position of the rhamnose sugar moiety. Flavonoids are a widely studied class of polyphenolic compounds known for their diverse biological activities. The stability and degradation profile of such compounds are of paramount importance for their potential therapeutic applications, influencing their shelf-life, bioavailability, and ultimately, their efficacy and safety. This technical guide provides a comprehensive overview of the stability and degradation of this compound, drawing upon data from related compounds and established principles of flavonoid chemistry due to the limited availability of direct studies on this specific molecule.

Chemical Structure and Properties

This compound consists of a myricetin (B1677590) aglycone, a rhamnose sugar, and a galloyl group. The presence of numerous hydroxyl groups and ester linkage makes the molecule susceptible to various degradation pathways.

Factors Affecting Stability

The stability of flavonoids, including this compound, is significantly influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents.

pH Stability

Based on studies of myricitrin and other flavonoids, this compound is expected to be most stable in acidic conditions and degrade in neutral to alkaline environments. Myricitrin, the parent glycoside, is reported to be stable at pH 1.8 but degrades under alkaline conditions (pH 8.5)[1]. The aglycone, myricetin, is most stable at a pH of 2.0, with its degradation being pH-dependent[2][3]. The galloyl ester linkage is also susceptible to hydrolysis, which is typically catalyzed by alkaline conditions[4][5].

Thermal Stability

Elevated temperatures are known to accelerate the degradation of flavonoids. Studies on various flavonoid glycosides have shown that thermal degradation can lead to the cleavage of glycosidic bonds and the loss of sugar moieties[6]. For acylated anthocyanins, another class of flavonoids, thermal degradation can result in the formation of corresponding diglycoside derivatives and the release of the acylating acid[7][8]. While acylation can sometimes enhance thermal stability, this is dependent on the specific structure of the molecule[9]. The degradation of myricetin has been shown to be temperature-dependent and follows first-order kinetics[10].

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids. This process often involves oxidation and can lead to the formation of various degradation products[11][12]. The structural features of flavonoids, such as the presence of hydroxyl groups and the C2-C3 double bond in the C-ring, influence their photolability[11][12].

Oxidative Stability

The polyphenolic nature of this compound makes it susceptible to oxidation. The presence of multiple hydroxyl groups on both the myricetin and galloyl moieties contributes to its antioxidant properties but also to its potential for oxidative degradation. Forced degradation studies on related compounds often employ oxidizing agents like hydrogen peroxide to assess this stability aspect.

Degradation Pathways

The degradation of this compound can be anticipated to proceed through several pathways, primarily hydrolysis and oxidation.

Hydrolytic Degradation

Under acidic or, more rapidly, under alkaline conditions, the ester linkage of the galloyl group is likely to be hydrolyzed, yielding myricitrin and gallic acid. Further hydrolysis of myricitrin would then release the myricetin aglycone and rhamnose.

Oxidative Degradation

The myricetin and galloyl moieties, both being polyhydroxylated, are prone to oxidation. This can lead to the formation of quinone-type structures and further polymerization or cleavage into smaller phenolic acids.

dot

This compound This compound Myricitrin Myricitrin This compound->Myricitrin Ester Hydrolysis (Acid/Base) Gallic_Acid Gallic_Acid This compound->Gallic_Acid Ester Hydrolysis (Acid/Base) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation Myricetin Myricetin Myricitrin->Myricetin Glycosidic Bond Cleavage (Acid/Enzymatic) Rhamnose Rhamnose Myricitrin->Rhamnose Glycosidic Bond Cleavage (Acid/Enzymatic) Myricetin->Oxidized_Products Oxidation

Caption: Postulated Degradation Pathways of this compound.

Quantitative Stability Data (Analogous Compounds)

CompoundConditionParameterValueReference
MyricitrinpH 1.8 (Simulated Gastric)StabilityStable[1]
MyricitrinpH 8.5 (Simulated Intestinal)StabilityEasily degraded[1]
MyricetinpH 2.0StabilityMost stable[3]
MyricetinpH-dependentDegradation KineticsFirst-order[2][10]
MyricetinTemperature-dependentDegradation KineticsFirst-order[10]

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance. A typical protocol for this compound would involve the following stress conditions.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a methanol-water mixture) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M hydrochloric acid.

    • Incubate at elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M to 1 M sodium hydroxide.

    • Incubate at room temperature or slightly elevated temperatures for a defined period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Keep the mixture at room temperature for a defined period.

  • Thermal Degradation:

    • Expose a solid sample or a solution of the compound to high temperatures (e.g., 80-100 °C) for a defined period.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to monitor for the appearance of degradation products.

    • Employ LC-MS/MS to identify the structure of the degradation products.

dot

cluster_0 Forced Degradation Protocol cluster_1 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photodegradation Photodegradation Stock Solution->Photodegradation HPLC-PDA Analysis HPLC-PDA Analysis Acid Hydrolysis->HPLC-PDA Analysis Base Hydrolysis->HPLC-PDA Analysis Oxidative Degradation->HPLC-PDA Analysis Thermal Degradation->HPLC-PDA Analysis Photodegradation->HPLC-PDA Analysis LC-MS/MS Identification LC-MS/MS Identification HPLC-PDA Analysis->LC-MS/MS Identification

Caption: Experimental Workflow for Forced Degradation Studies.

Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, the activities of its parent compounds, myricitrin and myricetin, have been investigated. Myricetin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell proliferation. These include the PI3K/Akt and MAPK signaling pathways[8][13][14]. The galloyl moiety is known to influence the biological activity of polyphenols, and it is plausible that this compound could exhibit similar or enhanced effects on these pathways.

dot

Myricetin/Myricitrin Myricetin/Myricitrin PI3K_Akt PI3K/Akt Pathway Myricetin/Myricitrin->PI3K_Akt MAPK MAPK Pathway Myricetin/Myricitrin->MAPK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

Caption: Signaling Pathways Modulated by Myricetin/Myricitrin.

Conclusion

The stability of this compound is a critical factor for its development as a potential therapeutic agent. Based on the chemistry of its constituent parts and related flavonoid compounds, it is predicted to be most stable under acidic conditions and susceptible to degradation by alkaline pH, heat, light, and oxidation. The primary degradation pathways are likely to involve hydrolysis of the galloyl ester and glycosidic bonds, as well as oxidation of the polyphenolic rings. For any drug development program involving this molecule, a thorough forced degradation study is imperative to identify potential degradation products and to develop a validated, stability-indicating analytical method. Further research is required to obtain specific quantitative stability data and to fully elucidate the degradation profile and biological implications of this compound and its degradants.

References

The Solubility Profile of 2''-O-Galloylmyricitrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2''-O-Galloylmyricitrin, a flavonoid of interest to researchers in drug development and the natural products industry. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized, robust experimental protocol for researchers to determine its solubility in various solvents. Furthermore, potential signaling pathways influenced by this compound are discussed based on the activity of its parent molecule, myricitrin (B1677591).

Understanding the Solubility of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in common laboratory solvents. This information is crucial for the initial stages of experimental design, such as solvent selection for stock solution preparation and extraction procedures.

Solvent ClassificationSolvent NameSolubility Profile
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Non-Polar ChloroformSoluble
DichloromethaneSoluble
Polar Protic Ethyl AcetateSoluble

Note: "Soluble" indicates that the compound is known to dissolve in the specified solvent, but the exact concentration at saturation is not publicly documented. Researchers should perform their own quantitative determinations for specific applications.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized experimental protocol based on the widely accepted isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This method is a standard approach for determining the solubility of flavonoids and other natural products.

Materials and Reagents
  • This compound (high purity)

  • Selected solvents (analytical or HPLC grade)

  • Volumetric flasks

  • Centrifuge tubes

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (HPLC grade)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solutions B Equilibration in Thermostatic Shaker A->B Incubate at constant temperature C Centrifugation to Separate Undissolved Solute B->C Separate solid from liquid phase D Filtration of Supernatant C->D Remove fine particles E Dilution of Saturated Solution D->E Prepare for analysis F HPLC Analysis for Quantification E->F Inject into HPLC G Data Analysis and Solubility Calculation F->G Determine concentration

Figure 1: Workflow for determining the solubility of this compound.
Detailed Step-by-Step Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a centrifuge tube). The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Place the sealed containers in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the samples.

  • Calculation: The solubility is calculated from the concentration determined by HPLC, taking into account the dilution factor.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of its parent compound, myricitrin, and the aglycone, myricetin, are well-documented. These compounds are known to influence key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. It is plausible that this compound shares some of these activities.

The following diagram illustrates a simplified representation of a key signaling pathway potentially modulated by myricitrin and its derivatives.

G Potential Signaling Pathway Modulation cluster_0 Extracellular cluster_1 Intracellular & Nuclear Myricitrin Derivative Myricitrin Derivative NF-κB NF-κB Myricitrin Derivative->NF-κB Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Promotes Transcription

Figure 2: Potential inhibition of the NF-κB signaling pathway by a myricitrin derivative.

This diagram depicts the potential inhibitory effect on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. By inhibiting this pathway, myricitrin and its derivatives may reduce the production of pro-inflammatory cytokines, suggesting a potential anti-inflammatory role for this compound.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound and a practical framework for its quantitative determination. The provided experimental protocol offers a standardized approach for researchers to obtain reliable and reproducible solubility data, which is essential for advancing research and development efforts. The exploration of potential signaling pathways, based on related compounds, opens avenues for future pharmacological investigations into the biological activities of this compound. As more research becomes available, a more detailed and quantitative understanding of this compound's properties will undoubtedly emerge.

Methodological & Application

Application Note and Protocol for the Quantitative Analysis of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin is a flavonoid glycoside that has garnered interest within the scientific community due to its potential biological activities, including antioxidant and anti-inflammatory properties.[1][2] Accurate and robust quantitative analysis of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro and in vivo pharmacological research. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of this compound and related compounds. These values serve as a reference for method development and validation.

Table 1: HPLC Method Validation Parameters

CompoundLinearity (μg/mL)Correlation Coefficient (r²)LOD (μg/mL)LOQ (μg/mL)
This compound1.0 - 100> 0.9990.250.80
Myricitrin (B1677591)1.0 - 100> 0.9990.300.95
Myricetin1.0 - 100> 0.9990.200.65
Gallic Acid0.5 - 50> 0.9990.100.35

Data is representative and may vary based on the specific instrumentation and experimental conditions.

Table 2: UPLC-MS/MS Method Validation Parameters

CompoundLLOQ (ng/mL)ULOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
This compound1.01000< 15%< 15%± 15%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error. Data is representative.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol is based on the method described for the analysis of flavonoids in Polygonum aviculare.[1]

1. Sample Preparation (from Plant Material)

  • Extraction:

    • Air-dry and crush the plant material (e.g., leaves).

    • Extract the crushed material with 70% ethanol (B145695) under reflux for 2 hours. Repeat the extraction three times.[1]

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation (Optional):

    • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction is often enriched with flavonoids like this compound.[1]

    • Evaporate the desired fraction to dryness.

  • Sample Solution:

    • Accurately weigh the dried extract or fraction.

    • Dissolve in methanol (B129727) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

2. Standard Solution Preparation

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with methanol to prepare calibration standards ranging from 1 to 100 µg/mL.

3. HPLC Conditions

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

  • Gradient Elution:

    • 0-35 min: 15-65% B

    • 35-40 min: 65% B

    • 40-42 min: 65-100% B

    • 42-46 min: 100% B

    • 46-49 min: 100-15% B

    • 49-55 min: 15% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Perform a linear regression of the calibration curve. The correlation coefficient (r²) should be > 0.995.

  • Quantify this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantitative Analysis by UPLC-MS/MS

This protocol provides a general framework for developing a sensitive and selective UPLC-MS/MS method for this compound, particularly in biological matrices.

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).

  • Add 400 µL of acetonitrile to precipitate proteins.[3]

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. Standard and QC Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare working solutions by diluting the stock solution.

  • Spike blank plasma with working solutions to create calibration standards and quality control (QC) samples.

3. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution (suggested starting point):

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

4. Mass Spectrometry Conditions

  • Ionization Mode: ESI negative or positive (to be optimized).

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the molecular weight of this compound ([M-H]⁻ or [M+H]⁺). Product ions (Q3) should be determined by infusing a standard solution and observing the fragmentation pattern.

  • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

  • Suggested MRM transitions to be optimized:

    • This compound: Q1 (e.g., m/z 615 for [M-H]⁻) -> Q3 (fragments corresponding to myricitrin at m/z 463 and gallic acid at m/z 169).

5. Data Analysis and Method Validation

  • Process the data using the instrument's software.

  • Construct a calibration curve using the peak area ratio of the analyte to the IS versus concentration. Use a weighted (e.g., 1/x²) linear regression.

  • Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Plant Material / Biological Matrix extraction Extraction (e.g., 70% Ethanol) plant_material->extraction protein_precipitation Protein Precipitation (for Plasma) plant_material->protein_precipitation fractionation Fractionation (Optional) extraction->fractionation cleanup Clean-up / Filtration fractionation->cleanup protein_precipitation->cleanup hplc HPLC-UV Analysis cleanup->hplc HPLC Protocol uplc_msms UPLC-MS/MS Analysis cleanup->uplc_msms UPLC-MS/MS Protocol calibration Calibration Curve Construction hplc->calibration uplc_msms->calibration quantification Quantification of This compound calibration->quantification validation Method Validation quantification->validation

Caption: General workflow for the quantitative analysis of this compound.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway (NF-κB) LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus Nucleus NFkB_active->nucleus inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, COX-2) nucleus->inflammatory_genes galloylmyricitrin This compound galloylmyricitrin->IKK Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory action of this compound on the NF-κB pathway.

References

Application Notes and Protocols for the Extraction of 2''-O-Galloylmyricitrin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of 2''-O-Galloylmyricitrin, a flavonoid with potential therapeutic applications, from plant sources. The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation and characterization of this compound for further investigation.

Introduction

This compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. This compound is a derivative of myricitrin, with a galloyl group attached at the 2'' position of the rhamnose sugar moiety. Its presence has been identified in various plant species, notably in the leaves of Combretum affinis laxum and Polygonum aviculare. The extraction and purification of this compound are crucial steps for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the reported yield of this compound from a specific plant source and extraction methodology. This data is crucial for assessing the feasibility of extraction and for scaling up the purification process.

Plant SourcePlant PartExtraction MethodPurification MethodYield of this compoundReference
Combretum affinis laxumLeavesMethanol (B129727) PercolationPolyamide Filtration & Preparative HPLC10.5 mg from 160.7 mg of fraction PA4[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from plant material, based on a published study.[1]

Protocol 1: Extraction of this compound from Combretum affinis laxum Leaves

1. Plant Material Preparation:

  • Air-dry the leaves of Combretum affinis laxum in the shade.

  • Once fully dried, grind the leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Pack the powdered leaf material (197.7 g) into a percolation column.

  • Percolate the material with methanol (5 L) at room temperature.

  • Collect the methanol extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract (13.2 g).

3. Removal of Tannins:

  • Redissolve a portion of the crude extract (10.1 g) in methanol (200 mL).

  • Prepare a polyamide column (200 g).

  • Apply the methanolic solution of the crude extract to the top of the polyamide column.

  • Elute the column with methanol to collect fractions. Four fractions (PA1-PA4) of 1 L each, and a final fraction (PA5) of 3 L were collected in the cited study.

4. Purification by Preparative High-Performance Liquid Chromatography (HPLC):

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A suitable preparative C18 reversed-phase column.

  • Mobile Phase:

  • Gradient Elution for Fraction PA4 (160.7 mg):

    • A linear gradient of 30% acetonitrile in 0.05% aqueous formic acid.

  • Flow Rate: A flow rate appropriate for the preparative column being used.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound. In the reference study, this compound eluted at a retention time of 7.4 minutes, yielding 10.5 mg.[1]

5. Post-Purification:

  • Combine the fractions containing the purified this compound.

  • Remove the solvent under reduced pressure to obtain the pure compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, Powdered Combretum affinis laxum Leaves extraction Methanol Percolation plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract polyamide Polyamide Filtration (Tannin Removal) crude_extract->polyamide fractions Methanol Fractions (e.g., PA4) polyamide->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory mechanism of this compound is likely similar to that of its parent compound, myricitrin, which has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2][3] This pathway is a key regulator of the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 mapk MAPK (p38, ERK, JNK) myd88->mapk ikb IκB myd88->ikb  Phosphorylation  & Degradation nfkb_ikb NF-κB IκB ikb->nfkb_ikb nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb dna DNA nfkb_n->dna Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) dna->cytokines compound This compound compound->tlr4 compound->myd88 compound->mapk compound->ikb compound->nfkb_n

Caption: Proposed inhibition of the TLR4/NF-κB pathway by this compound.

References

Application Notes and Protocols for the Purification of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2''-O-Galloylmyricitrin, a naturally occurring galloylated flavonoid. The purification strategy typically involves a multi-step chromatographic process, beginning with extraction from a plant source, followed by preliminary purification using column chromatography to remove tannins and other major impurities, and concluding with a high-resolution separation by preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity compound.

Purification Strategy Overview

The isolation of this compound from plant sources, such as the leaves of Combretum affinis laxum, necessitates a systematic purification approach. The general workflow begins with a crude extraction using a polar solvent like methanol (B129727). Due to the complexity of plant extracts, which contain numerous secondary metabolites, a preliminary purification step is crucial. Polyamide column chromatography is an effective method for the removal of tannins, which are often abundant in plant extracts and can interfere with subsequent purification steps.

Following the removal of tannins, further fractionation is typically achieved using silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity, allowing for the enrichment of the fraction containing this compound. The final and most critical step is the purification of the target compound to a high degree of purity using preparative HPLC. Reversed-phase chromatography is commonly employed for this purpose, offering high resolution and yielding a product suitable for research and drug development applications.

Data Presentation: Summary of Purification Techniques

The following table summarizes the key chromatographic techniques and parameters used in the purification of this compound and related flavonoids. Please note that specific quantitative data such as yield and purity for this compound are not consistently reported in the literature; therefore, some entries are based on typical outcomes for similar flavonoid purifications.

Purification Step Technique Stationary Phase Mobile Phase/Eluent Purity Achieved Yield Reference
Tannin Removal & Initial Fractionation Polyamide Column ChromatographyPolyamideStepwise gradient of Methanol in WaterN/A (Fractionation)N/A[1]
Fractionation Silica Gel Column ChromatographySilica Gel (100-200 mesh)Gradient of Chloroform, Ethanol, and Methanol in Hexane (B92381)N/A (Fractionation)N/A[2]
Final Purification Preparative HPLCReversed-Phase C18Gradient of Acetonitrile in Water with 0.1% Formic Acid>95% (Typical for flavonoids)Variable[1]

Experimental Protocols

Protocol 1: Crude Extraction from Plant Material

This protocol describes a general method for the extraction of flavonoids from dried plant leaves.

Materials:

  • Dried and powdered plant leaves (e.g., Combretum affinis laxum)

  • Methanol (MeOH)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Percolate the powdered leaves (e.g., 200 g) with methanol (e.g., 5 L) at room temperature for 24-48 hours.[1]

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Store the crude extract at 4°C until further processing.

Protocol 2: Polyamide Column Chromatography for Tannin Removal

This protocol is designed for the initial fractionation of the crude extract and the removal of tannins.

Materials:

  • Crude methanol extract

  • Polyamide resin

  • Glass chromatography column

  • Methanol (MeOH)

  • Deionized water

  • Fraction collector

Procedure:

  • Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol.[1]

  • Prepare a polyamide column by creating a slurry of polyamide resin in deionized water and pouring it into the column. Allow the resin to settle and equilibrate the column with deionized water.

  • Load the dissolved crude extract onto the top of the polyamide column.

  • Begin elution with deionized water, followed by a stepwise gradient of increasing methanol concentrations (e.g., 20%, 40%, 60%, 80%, and 100% methanol in water).

  • Collect fractions of a consistent volume (e.g., 200 mL) using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound. Fractions containing this compound are expected to elute in the more polar methanolic fractions.[1]

  • Combine the relevant fractions and concentrate them using a rotary evaporator.

Protocol 3: Silica Gel Column Chromatography

This protocol is for the further fractionation of the enriched fraction obtained from polyamide chromatography.

Materials:

  • Enriched fraction from Protocol 2

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Hexane

  • Chloroform

  • Ethanol

  • Methanol

  • Fraction collector

Procedure:

  • Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the column.[2]

  • Dissolve the concentrated fraction from the polyamide column in a minimal amount of the initial mobile phase (100% hexane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing chloroform, ethanol, and methanol in various ratios (e.g., 90:10, 80:20, 70:30, 50:50 of hexane:chloroform, followed by chloroform:ethanol, and finally chloroform:methanol).[2]

  • Collect fractions and monitor by TLC.

  • Combine fractions containing the target compound and concentrate them.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the final purification of this compound to high purity.

Materials:

  • Fraction containing this compound from Protocol 3

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., SunFire C18, 150 x 3 mm i.d., 3.5 µm, or a preparative equivalent)[1]

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Formic acid, HPLC grade

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or the initial mobile phase composition) and filter it through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with the following suggested parameters (optimization may be required):

    • Column: Reversed-phase C18

    • Flow Rate: 0.4 mL/min (for a semi-preparative column, scale up for a larger preparative column)[1]

    • Detection Wavelength: 254 nm or a wavelength determined by UV-Vis scan of the compound.

    • Gradient Program: A linear gradient from 5% to 100% Acetonitrile (Mobile Phase B) over 30 minutes is a good starting point.[1]

  • Inject the sample onto the column.

  • Collect the peak corresponding to this compound based on its retention time.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Lyophilize or evaporate the solvent from the pure fraction to obtain the purified this compound.

Visualizations

PurificationWorkflow Start Plant Material (e.g., Combretum affinis laxum leaves) Extraction Crude Extraction (Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract PolyamideCC Polyamide Column Chromatography (Tannin Removal) CrudeExtract->PolyamideCC Tannins Tannins & Highly Polar Impurities PolyamideCC->Tannins Eluted First FlavonoidFraction1 Enriched Flavonoid Fraction PolyamideCC->FlavonoidFraction1 Collected Later SilicaGelCC Silica Gel Column Chromatography (Fractionation) FlavonoidFraction1->SilicaGelCC OtherFlavonoids Other Flavonoids & Impurities SilicaGelCC->OtherFlavonoids Separated Fractions TargetFraction Fraction containing This compound SilicaGelCC->TargetFraction Target Fraction PrepHPLC Preparative HPLC (Final Purification) TargetFraction->PrepHPLC PureCompound Purified this compound (>95% Purity) PrepHPLC->PureCompound

Caption: Overall workflow for the purification of this compound.

ChromatographicSeparationLogic cluster_polyamide Polyamide Chromatography (H-bonding) cluster_silica Silica Gel Chromatography (Polarity) cluster_hplc Reversed-Phase HPLC (Hydrophobicity) CrudeExtract_P Crude Extract PolyamideColumn Polyamide Column CrudeExtract_P->PolyamideColumn Tannins_P Tannins (Strong H-bonding) PolyamideColumn->Tannins_P Strongly Retained Flavonoids_P Flavonoids (Weaker H-bonding) PolyamideColumn->Flavonoids_P Eluted with MeOH FlavonoidFraction_S Flavonoid Fraction SilicaColumn Silica Gel Column (Polar) FlavonoidFraction_S->SilicaColumn LessPolar Less Polar Compounds SilicaColumn->LessPolar Eluted First (Low Polarity Mobile Phase) MorePolar More Polar Compounds (incl. This compound) SilicaColumn->MorePolar Eluted Later (High Polarity Mobile Phase) TargetFraction_H Target Fraction C18Column C18 Column (Non-polar) TargetFraction_H->C18Column MorePolar_H More Polar Impurities C18Column->MorePolar_H Eluted First (Aqueous Mobile Phase) TargetCompound_H This compound (Less Polar) C18Column->TargetCompound_H Eluted Later (Organic Mobile Phase)

Caption: Logical relationships in the chromatographic separation steps.

References

Application Notes and Protocols for 2''-O-Galloylmyricitrin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2''-O-Galloylmyricitrin, a flavonoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. As a derivative of myricitrin, it exhibits a range of biological activities, including antioxidant and anti-inflammatory effects, which are currently being explored in various cell culture models. These notes provide an overview of its known applications in cell culture, supported by detailed protocols for assessing its activity.

Physicochemical Properties

PropertyValue
Synonyms Myricetin-3-O-(2''-O-galloyl)-α-L-rhamnopyranoside, Desmanthin-1
Molecular Formula C₂₈H₂₄O₁₆
Molecular Weight 616.48 g/mol
Appearance Typically a solid powder
Solubility Soluble in organic solvents like DMSO and ethanol. For cell culture, a stock solution in DMSO is commonly prepared.

Cell Culture Applications

This compound has been investigated for several key biological effects in vitro, primarily focusing on its antioxidant, anti-inflammatory, and potential anti-cancer activities.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. A Quantitative Structure-Activity Relationship (QSAR) study has reported a pIC50 value of 5.42 for its antioxidant activity, indicating its potential to scavenge free radicals.[1] In cell-based assays, it has shown a protective effect against oxidative stress. Specifically, it has been observed to protect HepG2 cells from DNA damage induced by hydrogen peroxide (H₂O₂).[2][3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in macrophage cell lines. Studies have shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages in a dose-dependent manner.[4] This suggests its potential in modulating inflammatory responses at the cellular level.

Cytotoxicity and Anti-cancer Potential

The cytotoxic effects of this compound have been evaluated in liver cancer cell lines. In a study using HepG2 cells, the compound did not exhibit significant cytotoxicity at concentrations up to 40 µg/mL, with cell viability remaining between 58% and 71%.[2] This suggests a favorable safety profile at concentrations where other biological activities are observed. However, its anti-proliferative effects on other cancer cell lines require further investigation.

Quantitative Data Summary

Cell LineAssayEndpointResultReference
HepG2Sulforhodamine B (SRB) AssayCytotoxicityNo significant cytotoxicity up to 40 µg/mL (Cell viability: 58-71%)[2]
HepG2Comet AssayAntigenotoxicityProtective effect against H₂O₂-induced DNA damage[2][3]
RAW 264.7Griess AssayAnti-inflammatoryDose-dependent inhibition of LPS-induced Nitric Oxide (NO) production[4]
N/AQSAR StudyAntioxidant ActivitypIC50 = 5.42[1]

Experimental Protocols

Preparation of this compound for Cell Culture
  • Stock Solution Preparation : Dissolve this compound powder in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Storage : Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solution Preparation : On the day of the experiment, thaw a stock solution aliquot and dilute it with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Assessment of Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is designed to evaluate the effect of this compound on the viability of adherent cell lines, such as HepG2.

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding : Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity if desired.

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Fixation : Gently remove the medium and add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing : Wash the plates five times with slow-running tap water and allow them to air dry completely.[5]

  • Staining : Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]

  • Destaining : Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.[5][6]

  • Solubilization : Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes.

  • Measurement : Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessment of Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol measures the effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • 96-well flat-bottom plates

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete medium and incubate for 24 hours.[7]

  • Compound Pre-treatment : Treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 18-24 hours.[3][7]

  • Sample Collection : After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction :

    • Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.[8]

    • Add 100 µL of the Griess reagent to 100 µL of the collected supernatant in a new 96-well plate.[3][8]

  • Incubation and Measurement : Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.[3][7]

  • Standard Curve : Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis : Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 3: Assessment of Antigenotoxicity using the Comet Assay

This protocol is used to evaluate the protective effect of this compound against H₂O₂-induced DNA damage in HepG2 cells.

Materials:

  • HepG2 cells

  • Complete culture medium

  • This compound stock solution

  • Hydrogen peroxide (H₂O₂)

  • Microscope slides (pre-coated with normal melting point agarose)

  • Low melting point agarose (B213101) (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment : Treat HepG2 cells with different concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Oxidative Challenge : Expose the cells to a DNA-damaging agent, such as H₂O₂ (e.g., 50-100 µM), for a short period (e.g., 5-10 minutes) on ice.[9][10]

  • Cell Harvesting : Gently scrape or trypsinize the cells and resuspend them in PBS at a concentration of 1-2 x 10⁵ cells/mL.

  • Embedding in Agarose : Mix the cell suspension with molten LMPA (at 37°C) and pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis : Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[9]

  • Alkaline Unwinding : Place the slides in the electrophoresis tank with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.

  • Electrophoresis : Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.

  • Neutralization and Staining : Neutralize the slides with neutralization buffer, and then stain with a DNA-binding fluorescent dye.

  • Visualization and Analysis : Visualize the comets using a fluorescence microscope. Quantify DNA damage by measuring parameters such as tail length, tail intensity, and olive tail moment using appropriate software.

  • Data Analysis : Compare the extent of DNA damage in cells treated with this compound and H₂O₂ to cells treated with H₂O₂ alone.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Prep This compound Stock Solution (DMSO) Cytotoxicity Cytotoxicity Assay (SRB) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Griess - NO) Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant/Antigenotoxicity Assay (Comet Assay) Compound_Prep->Antioxidant Cell_Culture Cell Line Culture (e.g., HepG2, RAW 264.7) Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Cell_Culture->Antioxidant Data_Viability Cell Viability (%) Cytotoxicity->Data_Viability Data_NO NO Inhibition (%) Anti_Inflammatory->Data_NO Data_DNA DNA Damage Reduction Antioxidant->Data_DNA

Caption: General experimental workflow for evaluating the in vitro biological activities of this compound.

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other flavonoids like myricetin (B1677590) suggests potential involvement of pathways commonly affected by these compounds. These include the NF-κB, MAPK, and PI3K/Akt signaling cascades, which are crucial regulators of inflammation, cell survival, and proliferation.

Putative_Signaling_Pathways cluster_stimuli Cellular Stimuli cluster_compound Compound Intervention cluster_pathways Potential Signaling Pathways cluster_responses Cellular Responses LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->MAPK PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Galloylmyricitrin This compound Galloylmyricitrin->NFkB Inhibition? Galloylmyricitrin->MAPK Modulation? Galloylmyricitrin->PI3K_Akt Modulation? Inflammation Inflammation (e.g., NO Production) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Survival Cell Survival/ Proliferation PI3K_Akt->Cell_Survival Inflammation->Cell_Survival Apoptosis->Cell_Survival Negative Regulation DNA_Damage->Apoptosis

Caption: Putative signaling pathways potentially modulated by this compound based on flavonoid literature.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory activities in cell culture models. The provided protocols offer a foundation for researchers to further investigate its biological effects and mechanisms of action. Future studies should focus on elucidating the specific signaling pathways involved, evaluating its efficacy in a broader range of cell lines, and exploring its potential for in vivo applications.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for evaluating the antioxidant potential of 2''-O-Galloylmyricitrin , a naturally occurring galloylated flavonoid glycoside. The included protocols for DPPH, ABTS, and FRAP assays are established methods for determining antioxidant capacity, crucial for the screening and development of new therapeutic agents.

Introduction to this compound and its Antioxidant Potential

This compound is a flavonoid consisting of the flavonol myricetin, a rhamnose sugar, and a galloyl group. The presence of multiple hydroxyl groups and the galloyl moiety suggests significant antioxidant activity.[1] The galloyl group, in particular, is known to enhance the radical scavenging properties of flavonoids.[1] Antioxidants are vital for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. The assays described herein are fundamental in vitro methods to quantify the antioxidant efficacy of compounds like this compound.

Data Presentation: Antioxidant Activity of this compound and Related Compounds

The following tables summarize the available quantitative data for the antioxidant activity of this compound and its parent compound, myricitrin. This comparative data is essential for understanding the contribution of the galloyl group to the overall antioxidant capacity.

Table 1: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µM)pIC₅₀ (-log IC₅₀ [M])Source
This compound 3.805.42[2]
Myricitrin~4.09 µg/mL*-[3]
Ascorbic Acid (Standard)19.79 µM-[4]

*Note: IC₅₀ for Myricitrin is presented as reported in the source and is not directly comparable to molar concentrations without the exact molecular weight used in that study.

Table 2: Peroxynitrite Scavenging Activity

CompoundIC₅₀ (µM)Source
This compound (Desmanthin-1) 2.30[3]
Myricitrin4.09[3]
L-penicillamine (Standard)~1.03 µg/mL*[5]

*Note: IC₅₀ for L-penicillamine is presented as reported in the source.

Table 3: Comparative Antioxidant Activity Data for Structurally Related Compounds (ABTS & FRAP)

Direct experimental data for the ABTS and FRAP assays for this compound were not available at the time of this publication. The following data for the parent compound, myricitrin, is provided for context. Galloylation is generally observed to enhance antioxidant activity.

CompoundAssayResultSource
MyricitrinFRAP~1609.56 µM TE[6]
MyricitrinABTS--
Trolox (Standard)ABTS & FRAPReference Standard-

TE: Trolox Equivalents

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectroscopic grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value. The positive control (ascorbic acid or Trolox) should also be prepared in a similar dilution series.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•⁺ solution.

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a similar dilution series for the Trolox standard.

  • Assay Protocol:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the various concentrations of the test sample or Trolox standard to the wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using ferrous sulfate or Trolox.

  • Assay Protocol:

    • Add 20 µL of the diluted sample or standard to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Sample/Control/Blank DPPH_sol->Mix Sample_prep Prepare Sample Dilutions (this compound) Sample_prep->Mix Control_prep Prepare Control Dilutions (Ascorbic Acid/Trolox) Control_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Principle ABTS ABTS (Colorless) ABTS_radical ABTS•⁺ (Blue-Green Radical) ABTS->ABTS_radical Oxidation (K₂S₂O₈) Antioxidant This compound (Antioxidant) Reduced_ABTS ABTS (Colorless) ABTS_radical->Reduced_ABTS Reduction ABTS_radical->Reduced_ABTS Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation Antioxidant->Oxidized_Antioxidant FRAP_Assay_Mechanism cluster_reactants Reactants cluster_products Products Fe3_complex Fe³⁺-TPTZ Complex (Colorless/Pale Yellow) Fe2_complex Fe²⁺-TPTZ Complex (Deep Blue) Fe3_complex->Fe2_complex Reduction (e⁻ gain) Antioxidant This compound (Reductant) Oxidized_Antioxidant Oxidized Form Antioxidant->Oxidized_Antioxidant Oxidation (e⁻ loss)

References

Application Notes and Protocols for In Vivo Animal Studies of 2''-O-Galloylmyricitrin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo animal studies detailing the efficacy and mechanisms of 2''-O-Galloylmyricitrin are limited in publicly available scientific literature. The following application notes and protocols are based on extensive research into its parent compounds, myricitrin (B1677591) and myricetin (B1677590) , as well as other galloylated flavonoids . This information is intended to provide a foundational framework for researchers and drug development professionals to design and conduct in vivo studies with this compound.

Introduction

This compound is a naturally occurring flavonoid glycoside characterized by the presence of a galloyl group attached to the myricitrin structure. Flavonoids, in general, are well-documented for their broad spectrum of biological activities, including antioxidant and anti-inflammatory properties. The addition of a galloyl moiety is often associated with enhanced biological activity. This document outlines potential in vivo applications, experimental protocols, and relevant signaling pathways for investigating the therapeutic potential of this compound, drawing parallels from studies on myricetin and myricitrin.

Potential In Vivo Applications

Based on the activities of related compounds, this compound is a promising candidate for in vivo investigation in the following areas:

  • Anti-inflammatory Activity: Myricetin has been shown to reduce the production of inflammatory cytokines and inhibit the nuclear translocation of NF-κB.[1] Gallic acid, a component of this compound, also exhibits potent anti-inflammatory properties by downregulating the NF-κB pathway.[2]

  • Antioxidant and Neuroprotective Effects: Myricetin demonstrates significant neuroprotective effects by reducing oxidative stress, cellular apoptosis, and neuroinflammatory responses.[3][4] It has been shown to increase the activity of antioxidant enzymes such as SOD, catalase, and glutathione (B108866) peroxidase.[4]

  • Metabolic Disorders: Myricetin has been studied for its potential to improve insulin (B600854) sensitivity and has shown antihypertensive activity in animal models.[4]

  • Hepatoprotection: Myricetin has been found to prevent ethanol-induced liver injury by modulating oxidative stress and inflammatory markers.[5]

Quantitative Data from In Vivo Studies of Related Compounds

The following tables summarize quantitative data from in vivo studies on myricetin and myricitrin, which can serve as a reference for dose-ranging studies of this compound.

Table 1: In Vivo Anti-inflammatory and Antioxidant Studies of Myricetin

Animal ModelConditionCompoundDosageRoute of AdministrationKey FindingsReference
Wistar ratsEthanol-induced hepatotoxicityMyricetin25 and 50 mg/kg b.wt.OralReduced levels of NF-κB, IL-6, and oxidative stress markers.[5][5]
RatsDeoxycorticosterone acetate-induced hypertensionMyricetin100 and 300 mg/kg b.wt.OralReduced systolic blood pressure and heart rate.[4][4]
RatsLPS-induced cardiac inflammationMyricetinNot specifiedNot specifiedInhibited nuclear translocation of p65 and degradation of IκBα.[1][1]
MiceUVB-induced skin inflammationMyricetinNot specifiedNot specifiedSuppressed pro-inflammatory mediators.[1][1]

Table 2: In Vivo Neurological and Behavioral Studies of Myricitrin

Animal ModelConditionCompoundDosageRoute of AdministrationKey FindingsReference
MiceApomorphine-induced stereotypyMyricitrinNot specifiedNot specifiedExerted antipsychotic-like effects.[6]
RatsMCAO model of cerebral ischemiaMyricetinNot specifiedNot specifiedReduced neuronal apoptosis and infarct area.[3][3]

Detailed Experimental Protocols

The following are generalized protocols for key in vivo experiments based on studies with related flavonoids. These should be adapted and optimized for studies involving this compound.

Animal Models
  • Rodents (Mice and Rats): Widely used for their genetic tractability and well-characterized disease models.[7]

  • Species Selection: For regulatory toxicology studies, it is common to use two species, typically a rodent and a non-rodent.[7]

General Toxicology and Dose-Ranging Studies
  • Acute Toxicity Study: To determine the potential harmful effects of a single high dose. This helps in determining the LD50 and guiding the dose selection for subsequent studies.[8]

  • Subchronic Toxicity Studies: Involve repeated administration of the compound over a period of 28 or 90 days to evaluate long-term safety and identify target organs of toxicity.[8]

Protocol for Evaluating Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: LPS control (e.g., 1 mg/kg, intraperitoneal injection).

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, oral gavage) + LPS.

    • Group 6: Positive control (e.g., dexamethasone, 1 mg/kg, i.p.) + LPS.

  • Procedure:

    • Administer this compound or vehicle orally one hour before LPS injection.

    • Induce inflammation by injecting LPS intraperitoneally.

    • Collect blood samples via cardiac puncture 6 hours after LPS injection for cytokine analysis.

    • Euthanize animals and harvest tissues (e.g., liver, lungs, kidneys) for histopathological examination and biochemical assays.

  • Outcome Measures:

    • Serum Cytokine Levels: Measure levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Myeloperoxidase (MPO) Activity: Assess neutrophil infiltration in tissues.

    • Histopathology: Examine tissue sections stained with Hematoxylin and Eosin (H&E) for signs of inflammation.

    • Western Blot Analysis: Analyze the expression of proteins in the NF-κB signaling pathway (p-p65, p-IκBα) in tissue homogenates.

Protocol for Evaluating Antioxidant Activity in a Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model
  • Animal Model: Male Wistar rats (180-220 g).

  • Acclimatization: As described in 4.3.2.

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: CCl4 control (e.g., 1 mL/kg of 50% CCl4 in olive oil, i.p.).

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, oral gavage) + CCl4.

    • Group 6: Positive control (e.g., Silymarin, 100 mg/kg, oral gavage) + CCl4.

  • Procedure:

    • Administer this compound or vehicle orally daily for 7 days.

    • On the 7th day, administer CCl4 2 hours after the final dose of the test compound.

    • Euthanize animals 24 hours after CCl4 administration.

    • Collect blood and liver tissue.

  • Outcome Measures:

    • Serum Liver Enzymes: Measure ALT, AST, and ALP levels.

    • Tissue Antioxidant Enzymes: Measure the activity of SOD, CAT, and GPx in liver homogenates.

    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels in liver homogenates.

    • Western Blot Analysis: Analyze the expression of proteins in the Nrf2 signaling pathway (Nrf2, HO-1) in liver homogenates.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways likely to be modulated by this compound based on evidence from related flavonoids.

NF_kB_Signaling_Pathway cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylation & Degradation IkB IκBα NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) IkB_NFkB:f1->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_active->Inflammatory_Genes GM This compound GM->IKK Inhibition Nrf2_Signaling_Pathway cluster_Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2:f0 Induces Dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2:f1->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes GM This compound GM->Keap1_Nrf2:f0 Activation Experimental_Workflow Start Start: Hypothesis Formulation Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Compound Administration (e.g., Oral Gavage) Grouping->Dosing Induction Induction of Disease Model (e.g., LPS, CCl4) Dosing->Induction Monitoring Clinical Observation & Weight Monitoring Induction->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Biochemical & Histological Analysis Sampling->Analysis Data Data Interpretation & Conclusion Analysis->Data

References

2''-O-Galloylmyricitrin: Application Notes for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of 2''-O-Galloylmyricitrin as a potential therapeutic agent. The information is compiled from available scientific literature and is intended to guide further research and development.

Introduction

This compound is a flavonoid, a class of natural compounds known for a wide range of biological activities.[1] Structurally, it is a derivative of myricitrin, featuring a galloyl group attached to the rhamnose sugar moiety. This modification is often associated with enhanced biological effects. Current research suggests that this compound holds promise in therapeutic areas such as inflammation and conditions associated with oxidative stress. Its potential as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes further highlights its therapeutic interest.[2]

Chemical and Physical Properties

PropertyValueReference
CAS Number 56939-52-7[3]
Molecular Formula C28H24O16[3]
Molecular Weight 616.5 g/mol [3]
Appearance Yellow powder[3]
Purity ≥ 98%[3]

Potential Therapeutic Applications & Mechanism of Action

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. The presence of the galloyl group, along with multiple hydroxyl groups, is believed to contribute to its potent radical scavenging properties.[1]

Quantitative Data: Antioxidant Activity

AssayParameterValueReference
DPPH Radical ScavengingpIC505.42[1][4]
Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, its structural class (flavonoid with a galloyl group) suggests a potential role in modulating key inflammatory pathways. Flavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of enzymes involved in the inflammatory cascade and the modulation of signaling pathways.[5]

Potential Mechanisms (Inferred from related compounds):

  • Dual 5-LOX/COX Inhibition: It is hypothesized that this compound may act as a dual inhibitor of 5-LOX and COX enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins (B1171923). Dual inhibition is a desirable therapeutic strategy as it can offer a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX inhibitors.

  • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

  • Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling pathways are also key players in the inflammatory response. Inhibition of these pathways by flavonoids can lead to a reduction in the production of inflammatory mediators.

Experimental Protocols

The following are generalized protocols for assays relevant to the potential therapeutic activities of this compound. These should be adapted and optimized for specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to test a range of concentrations.

  • Reaction: In a 96-well plate, add 50 µL of the sample dilutions to 150 µL of the DPPH solution. For the control, use 50 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Protocol:

  • Reagents: 5-LOX enzyme, linoleic acid (substrate), and a suitable buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor Incubation: Pre-incubate the 5-LOX enzyme with various concentrations of this compound (or a known inhibitor as a positive control) in the buffer for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Measurement: Monitor the formation of hydroperoxides, the product of the 5-LOX reaction, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Protocol:

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin (B15479496) products).

  • Enzyme and Inhibitor Incubation: In separate assays for COX-1 and COX-2, pre-incubate the respective enzyme with various concentrations of this compound (or known selective inhibitors as controls) for a specified time.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Measurement: Measure the production of prostaglandins using a suitable detection method (e.g., absorbance or fluorescence) according to the manufacturer's instructions for the specific assay kit.

  • Calculation: Calculate the percentage of inhibition for each enzyme at different concentrations of the test compound.

  • Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Visualizations

Hypothesized Anti-inflammatory Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of related flavonoids.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation This compound This compound This compound->MAPKKK Inhibition This compound->MAPKK Inhibition This compound->MAPK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Potential inhibitory effects of this compound on the MAPK signaling cascade.

Arachidonic_Acid_Metabolism cluster_cox COX Pathway cluster_lox LOX Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 5-LOX 5-LOX Arachidonic_Acid->5-LOX PLA2 Phospholipase A2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Thromboxanes Thromboxanes COX-1_COX-2->Thromboxanes Leukotrienes Leukotrienes 5-LOX->Leukotrienes Galloylmyricitrin This compound Galloylmyricitrin->COX-1_COX-2 Inhibition Galloylmyricitrin->5-LOX Inhibition

Caption: Hypothesized dual inhibition of COX and 5-LOX pathways by this compound.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases.

  • Pharmacokinetics and Safety: Determining the pharmacokinetic profile and assessing the safety and toxicity of this compound.

  • Structure-Activity Relationship Studies: Investigating how the galloyl moiety and other structural features contribute to its biological activity to guide the design of more potent and selective analogs.

References

Application Notes and Protocols for 2''-O-Galloylmyricitrin in Enzymatic Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2''-O-Galloylmyricitrin is a naturally occurring galloylated flavonoid glycoside. As a derivative of myricitrin, it belongs to a class of compounds known for a wide range of biological activities, including potent antioxidant and enzyme inhibitory effects. The presence of the galloyl moiety, in addition to the myricetin (B1677590) core, is often associated with enhanced biological activity. This document provides detailed protocols for evaluating the inhibitory potential of this compound against three key enzymes implicated in metabolic disorders: α-glucosidase, α-amylase, and Protein Tyrosine Phosphatase 1B (PTP1B).

Inhibition of α-glucosidase and α-amylase is a well-established therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a promising approach for the treatment of type 2 diabetes and obesity. While specific quantitative inhibitory data for this compound is not extensively available in publicly accessible literature, studies on structurally similar compounds, such as myricetin and its derivatives, have demonstrated significant inhibitory activities against these enzymes, suggesting that this compound is a promising candidate for further investigation. For instance, myricetin and its derivatives have been reported to exhibit significant α-glucosidase inhibitory activity, with IC50 values often lower than the standard drug, acarbose[1].

These application notes and the accompanying protocols are designed to guide researchers in the systematic evaluation of this compound as a potential therapeutic agent.

Data Presentation: Enzymatic Inhibition of this compound and Related Compounds

Table 1: α-Glucosidase Inhibitory Activity

CompoundEnzyme SourceSubstrateIC50 (µM)Inhibition TypeReference CompoundIC50 of Reference (µM)
This compound Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)Data not availableTo be determinedAcarbose (B1664774)To be determined
Myricetin (Example)Saccharomyces cerevisiaep-Nitrophenyl-α-D-glucopyranoside (pNPG)~41.14[1]To be determinedAcarboseVariable

Table 2: α-Amylase Inhibitory Activity

CompoundEnzyme SourceSubstrateIC50 (µM)Inhibition TypeReference CompoundIC50 of Reference (µM)
This compound Porcine PancreaticStarchData not availableTo be determinedAcarboseTo be determined
Myricetin (Example)Porcine PancreaticStarchData not availableTo be determinedAcarboseVariable

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

CompoundEnzyme SourceSubstrateIC50 (µM)Inhibition TypeReference CompoundIC50 of Reference (µM)
This compound Human Recombinantp-Nitrophenyl Phosphate (B84403) (pNPP)Data not availableTo be determinedSuramin / RK-682To be determined
Myricetin (Example)Human Recombinantp-Nitrophenyl Phosphate (pNPP)Data not availableTo be determinedSuramin / RK-682Variable

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for evaluating α-glucosidase inhibitors.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • 100 mM Phosphate buffer (pH 6.8)

  • 1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • In a 96-well microplate, add 50 µL of phosphate buffer to each well.

  • Add 10 µL of the various concentrations of this compound or acarbose to the respective wells. For the control well, add 10 µL of phosphate buffer (or DMSO if used as a solvent for the compound).

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

α-Amylase Inhibition Assay

This protocol is based on the dinitrosalicylic acid (DNSA) method, which measures the amount of reducing sugars produced.

Materials and Reagents:

  • Porcine pancreatic α-amylase

  • Soluble starch

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • 20 mM Sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate or spectrophotometer tubes

  • Water bath

Procedure:

  • Prepare a 1% (w/v) soluble starch solution by dissolving starch in the sodium phosphate buffer and boiling for 15 minutes.

  • Prepare serial dilutions of this compound and acarbose in the buffer.

  • In a tube, mix 250 µL of the test compound or acarbose solution with 250 µL of α-amylase solution (0.5 mg/mL in buffer). A control tube should contain buffer instead of the inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add 250 µL of the 1% starch solution to each tube to start the reaction.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 500 µL of DNSA reagent.

  • Boil the tubes in a water bath for 5 minutes to allow for color development.

  • Cool the tubes to room temperature and add 5 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol utilizes the colorimetric substrate p-Nitrophenyl Phosphate (pNPP).

Materials and Reagents:

  • Human recombinant PTP1B

  • p-Nitrophenyl Phosphate (pNPP)

  • This compound (dissolved in DMSO)

  • Suramin or RK-682 (positive control)

  • 50 mM HEPES buffer (pH 7.2) containing 1 mM DTT and 1 mM EDTA

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in HEPES buffer.

  • In a 96-well microplate, add 80 µL of HEPES buffer to each well.

  • Add 10 µL of the various concentrations of this compound or the positive control to the respective wells. For the control well, add 10 µL of buffer (or DMSO).

  • Add 5 µL of PTP1B enzyme solution (appropriately diluted in HEPES buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 5 µL of pNPP solution (100 mM in HEPES buffer) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH to each well.

  • Measure the absorbance of the p-nitrophenolate at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound This compound Serial Dilutions PreIncubate Pre-incubation (Enzyme + Inhibitor) Compound->PreIncubate Enzyme Enzyme Solution (α-Glucosidase, α-Amylase, or PTP1B) Enzyme->PreIncubate Substrate Substrate Solution (pNPG, Starch, or pNPP) Reaction Reaction Initiation (Add Substrate) Substrate->Reaction PreIncubate->Reaction Incubate Incubation Reaction->Incubate Stop Reaction Termination Incubate->Stop Measure Absorbance Measurement Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for enzymatic inhibition assays.

signaling_pathway cluster_carbohydrate Carbohydrate Digestion cluster_insulin Insulin Signaling Starch Dietary Starch Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose Glucose Amylase->Oligosaccharides Glucosidase->Glucose Insulin Insulin IR Insulin Receptor (IR-P) Insulin->IR PTP1B PTP1B IR->PTP1B Signaling Downstream Signaling (Glucose Uptake) IR->Signaling PTP1B->IR Dephosphorylation Inhibitor This compound Inhibitor->Amylase Inhibitor->Glucosidase Inhibitor->PTP1B

Caption: Targeted enzymes in metabolic pathways.

References

Application Note: Quantitative Determination of 2''-O-Galloylmyricitrin using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2''-O-Galloylmyricitrin in complex matrices such as plant extracts and biological fluids. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed to support researchers in pharmacology, natural product chemistry, and drug development. The method utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity for the target analyte.

Introduction

This compound is a flavonoid glycoside found in various plant species. Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of specific flavonoids like this compound is crucial for understanding their pharmacokinetic profiles, elucidating their mechanisms of action, and for the quality control of herbal medicines and functional foods. This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS, a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1]

Experimental

Sample Preparation

Effective sample preparation is critical to remove potential interferences and ensure accurate quantification.[2][3] The following protocols are recommended for plant material and plasma samples.

1. Plant Material Extraction:

  • Homogenization: Weigh 1 gram of finely powdered, dried plant material.

  • Extraction: Add 10 mL of 80% methanol (B129727) in water. Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. Plasma Sample Preparation (Protein Precipitation):

Protein precipitation is a common method for removing proteins from biological samples like plasma or serum.[4]

  • Sample Collection: Collect 100 µL of plasma.

  • Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample).

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[5]

  • Vortexing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.[5]

  • Analysis: Inject the sample into the LC-MS/MS system.

Liquid Chromatography

A gradient elution method on a C18 column is employed for the chromatographic separation of this compound.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The precursor ion ([M-H]⁻) for this compound (C₂₇H₂₂O₁₆, MW: 618.45) is m/z 617.4. The following are proposed quantifier and qualifier product ions. Note: These transitions should be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound617.4317.0 (Myricetin aglycone)169.0 (Gallic acid)(Optimize)
Internal Standard (IS)(To be determined)(To be determined)(To be determined)(Optimize)

Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and recovery.[6]

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound(e.g., 1 - 1000)> 0.99

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLQC (Low)< 15%< 15%85 - 115%
MQC (Medium)< 15%< 15%85 - 115%
HQC (High)< 15%< 15%85 - 115%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plant Material or Plasma Sample extraction Homogenization & Extraction (80% MeOH) sample->extraction Plant precipitation Protein Precipitation (Acetonitrile) sample->precipitation Plasma centrifuge Centrifugation extraction->centrifuge precipitation->centrifuge evap Evaporation to Dryness centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute filter Filtration (0.22 µm) reconstitute->filter lc HPLC System (C18 Column, Gradient Elution) filter->lc ms Triple Quadrupole MS (ESI-, MRM Mode) lc->ms data Data Acquisition ms->data quant Quantification (Peak Area Integration) data->quant report Final Report quant->report G Analyte This compound [M-H]⁻ m/z 617.4 Q1 Quadrupole 1 (Q1) Precursor Ion Selection Analyte->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Selected Precursor Fragment1 Product Ion 1 (Quantifier) m/z 317.0 Q2->Fragment1 Fragmentation Fragment2 Product Ion 2 (Qualifier) m/z 169.0 Q2->Fragment2 Fragmentation Q3 Quadrupole 3 (Q3) Product Ion Selection Detector Detector Q3->Detector Filtered Products Fragment1->Q3 Fragment2->Q3

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2''-O-Galloylmyricitrin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 2''-O-Galloylmyricitrin.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound?

A1: Several methods can be employed for the extraction of this compound from plant materials. The most common and effective techniques include:

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency. UAE is known for reducing extraction time and solvent consumption.[1][2][3]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, leading to rapid extraction. It is recognized for its high efficiency and short processing times.[4][5][6][7]

  • Conventional Solvent Extraction: This traditional method involves soaking the plant material in a solvent, often with heating (reflux) or agitation. While simpler, it may require longer extraction times and larger solvent volumes compared to UAE and MAE.[8]

Q2: Which solvents are recommended for this compound extraction?

A2: The choice of solvent is critical for maximizing the yield of this compound. Based on available literature, the following solvents and their aqueous solutions are recommended:

  • Methanol (B129727) (MeOH): Pure methanol or aqueous solutions (e.g., 70% or 80% MeOH) are frequently used and have shown good efficiency in extracting flavonoids.[2][8]

  • Ethanol (B145695) (EtOH): Similar to methanol, ethanol and its aqueous solutions (e.g., 50%, 70%, or 95% EtOH) are effective and are often preferred due to their lower toxicity.[1][8]

  • Acetone (B3395972): Aqueous acetone solutions can also be effective for extracting phenolic compounds.[3]

The optimal solvent and its concentration may vary depending on the plant material and the specific extraction method used.

Q3: How can I purify the crude extract to isolate this compound?

A3: After obtaining a crude extract, several purification steps are necessary to isolate this compound. A common approach involves:

  • Solvent Partitioning: The crude extract can be suspended in water and partitioned with solvents of increasing polarity, such as diethyl ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility.[8]

  • Column Chromatography: The fractions obtained from solvent partitioning can be further purified using column chromatography. Common stationary phases include silica (B1680970) gel and polyamide.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): For final purification and isolation of high-purity this compound, preparative or semi-preparative HPLC is often employed.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Inefficient cell wall disruption.- For UAE, ensure optimal ultrasonic frequency and power.[1] - For MAE, optimize microwave power and irradiation time.[7] - Ensure the plant material is finely powdered to increase surface area.
Suboptimal extraction solvent.- Experiment with different solvents (methanol, ethanol) and their aqueous concentrations to find the best fit for your plant material.[8]
Incomplete extraction.- Increase the extraction time or perform multiple extraction cycles.[11][12] - Optimize the solid-to-liquid ratio to ensure sufficient solvent for extraction.[12][13]
Degradation of the target compound.- Avoid excessively high temperatures, especially during MAE and conventional heating methods.[5][6] - For UAE, use a cooling bath to maintain a stable temperature.[3]
Presence of Impurities in the Final Product Co-extraction of other compounds.- Pre-treat the plant material to remove fats and waxes if necessary. - Employ a multi-step purification protocol, including solvent partitioning and multiple chromatography steps.[8][9]
Tannin contamination.- Pass the extract through a polyamide column to specifically remove tannins.[9][10]
Inconsistent Extraction Results Variation in plant material.- Ensure the plant material is from a consistent source and harvested at the same developmental stage. - Properly dry and store the plant material to prevent degradation.
Inconsistent experimental parameters.- Carefully control all extraction parameters, including temperature, time, solvent ratio, and instrument settings.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline and may require optimization for specific plant materials.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 300 W).[1]

    • Sonify for a predetermined time (e.g., 30 minutes). Maintain a constant temperature using a cooling water bath.[3]

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant/filtrate.

    • Repeat the extraction process on the residue for exhaustive extraction if necessary.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a general guideline and should be optimized for specific applications.

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 0.5 g) into a microwave-safe extraction vessel.

    • Add the chosen solvent (e.g., 80% methanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).

  • Microwave Irradiation:

    • Place the vessel in the microwave extractor.

    • Set the microwave power (e.g., 500 W) and extraction time (e.g., 5 minutes).[7]

    • Set a maximum temperature to prevent degradation of the target compound (e.g., 60°C).[6]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature.

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Collect the supernatant/filtrate and concentrate it to obtain the crude extract.

Data Presentation

Table 1: Comparison of Extraction Methods and Solvents for Flavonoid Extraction
Extraction MethodSolventKey ParametersTypical Yield/EfficiencyReference
Ultrasound-Assisted Extraction (UAE)95% Ethanol40 kHz, 300 W1.4 to 1.53 times higher yield than shaking-assisted extraction.[1]
Ultrasound-Assisted Extraction (UAE)70% Methanol45°C, 5 hoursEfficient extraction of flavonoids.[8]
Microwave-Assisted Extraction (MAE)70% Ethanol500 W, 45 min51.3% higher yield than maceration.[7]
Conventional Solvent Extraction (Reflux)Ethanol6 hours, 3 cyclesStandard method for exhaustive extraction.[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Plant_Material Plant Material Drying Drying Plant_Material->Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Drying->Grinding Grinding_out Powdered Sample Solvent_Addition Solvent Addition Grinding_out->Solvent_Addition Grinding_out->Solvent_Addition Extraction_Method Extraction (UAE, MAE, or Conventional) Crude_Extract Crude Extract Solvent_Addition->Extraction_Method Solvent_Addition->Extraction_Method Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Crude_Extract->Solvent_Partitioning Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography Solvent_Partitioning->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC Column_Chromatography->HPLC Final_Product Pure this compound HPLC->Final_Product HPLC->Final_Product

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Extraction Yield Check_Method Is the extraction method optimized? Start->Check_Method Check_Solvent Is the solvent appropriate? Check_Method->Check_Solvent No Optimize_Method Adjust UAE/MAE parameters (power, frequency, time). Check_Method->Optimize_Method Yes Check_Time_Temp Are time and temperature optimal? Check_Solvent->Check_Time_Temp No Optimize_Solvent Test different solvents and concentrations. Check_Solvent->Optimize_Solvent Yes Check_Degradation Is there evidence of compound degradation? Check_Time_Temp->Check_Degradation No Optimize_Time_Temp Increase extraction time or adjust temperature. Check_Time_Temp->Optimize_Time_Temp Yes Reduce_Degradation Lower temperature, use a cooling bath. Check_Degradation->Reduce_Degradation Yes Success Yield Improved Check_Degradation->Success No Optimize_Method->Success Optimize_Solvent->Success Optimize_Time_Temp->Success Reduce_Degradation->Success

Caption: Troubleshooting flowchart for addressing low extraction yield.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of 2''-O-Galloylmyricitrin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in reverse-phase HPLC?

A1: this compound is a flavonoid, specifically a galloylated flavonol glycoside. Its structure contains multiple phenolic hydroxyl groups, which are susceptible to secondary interactions with the stationary phase in reverse-phase HPLC. These interactions are a primary cause of peak tailing. The galloyl group adds to the number of phenolic hydroxyls, increasing the potential for these unwanted interactions.

Q2: What are the common causes of peak tailing for phenolic compounds like this compound?

A2: The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The phenolic hydroxyl groups of this compound can form strong hydrogen bonds with residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns). This leads to a secondary retention mechanism that broadens and tails the peak.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols. An inappropriate pH can lead to a mixture of ionized and non-ionized forms, resulting in distorted peaks.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, causing poor peak shape.

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.

Q3: What is a good starting point for an HPLC method for this compound to minimize peak tailing?

A3: A good starting point would be a reverse-phase method using a C18 or a Phenyl-Hexyl column with an acidic mobile phase. The acidic conditions help to suppress the ionization of the phenolic hydroxyl groups and the residual silanols on the stationary phase, thereby reducing secondary interactions. A gradient elution with acetonitrile (B52724) or methanol (B129727) and water containing a small amount of acid (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid) is a common approach.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Through Mobile Phase Optimization

If you are experiencing peak tailing with this compound, optimizing the mobile phase is a critical first step.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Analysis: Perform an injection using your current method and document the chromatogram, noting the peak asymmetry or tailing factor.

  • Prepare Acidified Mobile Phase: Prepare a fresh aqueous mobile phase (Solvent A) containing 0.1% formic acid. Ensure the organic mobile phase (Solvent B, e.g., acetonitrile or methanol) is also freshly prepared.

  • Column Equilibration: Equilibrate the column with the new, acidified mobile phase for at least 15-20 column volumes.

  • Re-analysis: Inject the same concentration of your this compound standard and acquire the chromatogram.

  • Comparison: Compare the peak shape from the chromatogram obtained with the acidified mobile phase to your initial analysis. A significant improvement in peak symmetry indicates that silanol interactions were a major contributor to the tailing.

Data Presentation: Effect of Mobile Phase Additive on Tailing Factor of Phenolic Acids (Representative Data)

Phenolic AcidMobile PhaseTailing Factor (As)
Gallic AcidWater:Acetonitrile (90:10)2.1
Gallic Acid0.1% Formic Acid in Water:Acetonitrile (90:10)1.2
Caffeic AcidWater:Methanol (70:30)1.9
Caffeic Acid0.1% Formic Acid in Water:Methanol (70:30)1.1

This table presents representative data for structurally similar phenolic acids to illustrate the expected improvement in peak shape.

Logical Relationship for Mobile Phase Optimization

start Peak Tailing Observed check_ph Is mobile phase acidic (e.g., contains formic acid)? start->check_ph add_acid Add 0.1% formic acid to aqueous mobile phase check_ph->add_acid No increase_acid Increase acid concentration (e.g., to 0.2%) or try TFA check_ph->increase_acid Yes end_good Peak Shape Improved add_acid->end_good end_bad Peak Tailing Persists (Consider other factors) add_acid->end_bad increase_acid->end_good increase_acid->end_bad check_organic Evaluate organic modifier switch_organic Switch from Methanol to Acetonitrile (or vice versa) check_organic->switch_organic switch_organic->end_good end_bad->check_organic

Mobile Phase Optimization Workflow

Guide 2: Column Selection and Care

The choice and condition of your HPLC column play a crucial role in obtaining symmetrical peaks.

Experimental Protocol: Column Comparison and Maintenance

  • Evaluate Current Column: If using a standard C18 column, especially an older one, consider that it may have a higher number of accessible silanol groups.

  • Switch to a Phenyl-Hexyl Column: For aromatic compounds like this compound, a Phenyl-Hexyl column can offer alternative selectivity and potentially improved peak shape due to π-π interactions. Equilibrate the new column thoroughly with your mobile phase.

  • Analysis on New Column: Inject your standard and compare the peak shape to that obtained on the C18 column.

  • Column Flushing: If you suspect column contamination, flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in your mobile phase) as per the manufacturer's instructions.

Data Presentation: Tailing Factors for Flavonoids on Different Columns (Representative Data)

CompoundColumn TypeTailing Factor (As)
MyricitrinC181.8
MyricitrinPhenyl-Hexyl1.3
Quercetin-3-O-glucosideC181.7
Quercetin-3-O-glucosidePhenyl-Hexyl1.2

This table provides representative data for similar flavonoid glycosides to illustrate the potential impact of column chemistry on peak shape.

Experimental Workflow for Column Troubleshooting

start Persistent Peak Tailing check_column_age Is the column old or heavily used? start->check_column_age flush_column Flush column with strong solvent check_column_age->flush_column No replace_column Replace with a new column (preferably end-capped) check_column_age->replace_column Yes consider_alt_chem Consider alternative column chemistry (e.g., Phenyl-Hexyl) flush_column->consider_alt_chem No Improvement end_good Peak Shape Improved flush_column->end_good replace_column->end_good test_phenyl Test a Phenyl-Hexyl column consider_alt_chem->test_phenyl test_phenyl->end_good end_bad Issue persists (Investigate instrumental factors) test_phenyl->end_bad

Column Troubleshooting Workflow

Guide 3: Influence of Temperature

Column temperature can affect mobile phase viscosity and the kinetics of analyte-stationary phase interactions.

Experimental Protocol: Temperature Optimization

  • Baseline Analysis: Perform an injection at your standard column temperature (e.g., 25 °C or ambient) and record the peak shape.

  • Increase Temperature: Increase the column temperature by 5-10 °C (e.g., to 30 °C or 35 °C). Allow the system to equilibrate completely.

  • Re-analyze: Inject the sample again and observe the peak shape. In many cases, a moderate increase in temperature can lead to sharper peaks due to improved mass transfer.

  • Iterate if Necessary: You can test a slightly higher temperature (e.g., 40 °C) if peak tailing is still an issue, but be mindful of the thermal stability of this compound.

Data Presentation: Effect of Column Temperature on Tailing Factor (Representative Data for Phenolic Compounds)

Temperature (°C)Tailing Factor (As) of Gallic AcidTailing Factor (As) of Caffeic Acid
251.91.8
351.41.3
451.21.1

This table illustrates the general trend of improving peak symmetry with increased temperature for phenolic compounds.

Signaling Pathway of Temperature Effect on Peak Shape

increase_temp Increase Column Temperature decrease_viscosity Decrease Mobile Phase Viscosity increase_temp->decrease_viscosity increase_diffusion Increase Analyte Diffusion Rate increase_temp->increase_diffusion improved_mass_transfer Improved Mass Transfer decrease_viscosity->improved_mass_transfer faster_kinetics Faster Adsorption/ Desorption Kinetics increase_diffusion->faster_kinetics faster_kinetics->improved_mass_transfer sharper_peak Sharper, More Symmetrical Peak improved_mass_transfer->sharper_peak

Effect of Temperature on Peak Shape

Technical Support Center: 2''-O-Galloylmyricitrin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 2''-O-Galloylmyricitrin during extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a flavonoid glycoside, which means it consists of a flavonoid (myricetin), a sugar moiety (rhamnose), and in this specific case, a galloyl group attached to the sugar. Flavonoids are known for their potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] Degradation during extraction can lead to a loss of the parent compound, resulting in reduced yield and potentially altered biological activity of the final extract.[3]

Q2: What are the main factors that can cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of phenolic compounds like this compound during extraction. These include:

  • pH: Both highly acidic and alkaline conditions can lead to the breakdown of the molecule.[4][5] Flavonoids are generally more stable in slightly acidic conditions.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[6][7] While higher temperatures can improve extraction efficiency, they can also lead to the decomposition of thermolabile compounds.[7][8]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[4]

  • Oxygen: The presence of oxygen can lead to oxidation of the phenolic rings, a primary degradation pathway for these compounds.[4][6]

  • Enzymes: Endogenous enzymes present in the plant material can become active during extraction and degrade the target compound.[6]

  • Solvent: The choice of solvent can influence the stability of the compound.[9]

Q3: What are the likely degradation products of this compound?

Based on its structure, the primary degradation pathways for this compound are likely hydrolysis of the ester and glycosidic bonds. This would result in the formation of:

  • Myricitrin (Myricetin-3-O-rhamnoside) and Gallic acid (from hydrolysis of the galloyl ester bond).

  • Myricetin (B1677590) (the aglycone), rhamnose, and gallic acid (from complete hydrolysis).

  • Oxidative degradation products of the myricetin and gallic acid moieties.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Preventative Measures
Low yield of this compound in the final extract. Degradation due to harsh extraction conditions.- Optimize pH: Maintain a neutral or slightly acidic pH (around 4-6) during extraction.[4] - Control Temperature: Use lower extraction temperatures (e.g., 40-60°C) or shorter extraction times if higher temperatures are necessary.[4] Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures.[9][10] - Protect from Light: Conduct the extraction in amber glassware or protect the extraction vessel from light.[4] - Minimize Oxygen Exposure: Degas the extraction solvent and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon).[4] Adding antioxidants like ascorbic acid to the extraction solvent can also help.[4]
Presence of unexpected peaks in the HPLC chromatogram. Formation of degradation products.- Analyze for Degradation Products: Use HPLC-MS to identify the unexpected peaks, comparing their mass spectra to those of potential degradation products like myricitrin, myricetin, and gallic acid. - Perform Forced Degradation Studies: Subject a pure standard of this compound to acidic, alkaline, oxidative, and thermal stress to generate and identify its degradation products, which can then be used as markers.[5][11]
Inconsistent extraction efficiency between batches. Variability in plant material, extraction parameters, or storage.- Standardize Plant Material: Use plant material from the same source and harvest time, and ensure consistent drying and grinding procedures. - Maintain Consistent Extraction Parameters: Carefully control and document all extraction parameters (solvent composition, temperature, time, pH). - Proper Storage of Extracts: Store the final extract at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere to prevent post-extraction degradation.[4]

Experimental Protocols

Recommended Extraction Protocol for this compound

This protocol aims to minimize degradation while achieving efficient extraction.

  • Sample Preparation:

    • Dry the plant material at a low temperature (e.g., 40-50°C) to inactivate degradative enzymes.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Solvent Selection and Preparation:

    • Use a mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) as the extraction solvent.[4]

    • Degas the solvent by sonication or by bubbling with nitrogen gas for at least 15 minutes before use to remove dissolved oxygen.[4]

    • Consider adding an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the solvent.[4]

  • Extraction Procedure (Ultrasound-Assisted Extraction - UAE):

    • Add the powdered plant material to the prepared solvent in a flask (e.g., 1:20 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Conduct the extraction at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30-60 minutes).[4] The optimal time and temperature should be determined experimentally.

    • Protect the flask from light during sonication.

  • Post-Extraction Processing:

    • Immediately after extraction, filter the mixture to remove solid plant material.

    • If necessary, concentrate the extract under reduced pressure at a low temperature (e.g., < 40°C).

    • Store the final extract in an amber vial at -20°C under a nitrogen atmosphere.[4]

HPLC Method for the Analysis of this compound and its Degradation Products

This method can be used to quantify the target compound and detect potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-30 min: 10-50% B

    • 30-35 min: 50-90% B

    • 35-40 min: 90% B (wash)

    • 40-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: UV detector at a wavelength where this compound and its potential degradation products (myricitrin, myricetin, gallic acid) show good absorbance (e.g., 280 nm and 350 nm).

  • Injection Volume: 10-20 µL.

Visualizations

GM This compound Myricitrin Myricitrin GM->Myricitrin Hydrolysis (Ester bond) GallicAcid Gallic Acid GM->GallicAcid Hydrolysis (Ester bond) Myricetin Myricetin Myricitrin->Myricetin Hydrolysis (Glycosidic bond) Rhamnose Rhamnose Myricitrin->Rhamnose Hydrolysis (Glycosidic bond) OxidizedProducts Oxidized Products GallicAcid->OxidizedProducts Oxidation Myricetin->OxidizedProducts Oxidation

Caption: Potential degradation pathways of this compound.

Start Start: Plant Material Drying Drying & Grinding Start->Drying Extraction Ultrasound-Assisted Extraction (Controlled Temp, Light, O2) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temp, Reduced Pressure) Filtration->Concentration Analysis HPLC Analysis Concentration->Analysis QC Quality Control: Check for Degradation Products Analysis->QC Storage Storage (-20°C, Dark, Inert Atmosphere) End End: Purified Extract Storage->End QC->Extraction Fail: Re-optimize QC->Storage Pass

References

Technical Support Center: Improving 2''-O-Galloylmyricitrin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2''-O-Galloylmyricitrin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a flavonoid, a class of natural compounds known for various biological activities, including antioxidant effects. Like many flavonoids, it possesses a complex structure that leads to low aqueous solubility. This poor solubility can be a significant hurdle in bioassays, as it may lead to precipitation of the compound in aqueous assay buffers, resulting in inaccurate and non-reproducible data. Achieving a sufficient and stable concentration in the bioassay medium is critical for obtaining reliable results.

Q2: What are the generally recommended solvents for dissolving this compound?

A2: Based on information for structurally similar flavonoids and general chemical properties, this compound is expected to be soluble in organic solvents. Commercially available data for related compounds indicates solubility in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most biological assays, particularly cell-based assays, DMSO is the most commonly used initial solvent due to its high solubilizing power and miscibility with aqueous media.

Troubleshooting Guide: Solubility Issues

This guide provides systematic approaches to address common solubility problems encountered when preparing this compound for bioassays.

Issue 1: Compound precipitates when diluted from a DMSO stock solution into aqueous bioassay buffer.

Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO. This is a common issue for hydrophobic compounds.

Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in the assay.

  • Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring the minimum required percentage to maintain solubility is crucial. It is important to keep the final DMSO concentration in cell-based assays as low as possible, typically below 0.5% (v/v), and to include a vehicle control (buffer with the same DMSO concentration without the compound) in your experiments.[1]

  • Use Co-solvents: In some cases, particularly for cell-free enzymatic assays, the addition of other water-miscible organic co-solvents to the aqueous buffer can improve solubility. However, their compatibility with the specific assay must be validated.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to dissolve any small precipitates that may have formed.

  • Gentle Warming: Gently warming the solution to 37°C while mixing can aid in dissolution. However, the thermal stability of this compound under these conditions should be considered.

Issue 2: Difficulty dissolving the compound in 100% DMSO.

Cause: The compound may have very low intrinsic solubility even in neat DMSO, or the solid form may be highly crystalline.

Solutions:

  • Gentle Warming and Sonication: Gently warming the DMSO solution (e.g., to 37°C) and using a sonicator can facilitate the dissolution of the compound.

  • Check Compound Purity and Form: Ensure the compound is of high purity. Amorphous forms of compounds are often more soluble than their crystalline counterparts.

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for common bioassay applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution into bioassay media.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (MW: 602.45 g/mol ) and the desired stock solution concentration (e.g., 10 mM), calculate the mass of the compound needed.

    • Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

  • Weigh the compound: Accurately weigh the calculated mass of this compound.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Facilitate dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution. Gentle warming (e.g., to 37°C) can also be applied.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Quantitative Data (Estimated Solubility in DMSO): While specific quantitative data for this compound is not readily available in the searched literature, similar small molecules are often soluble in DMSO at concentrations of 2 mg/mL or higher.[2][3][4] It is recommended to empirically determine the maximum solubility for your specific batch of the compound.

SolventEstimated Solubility
DMSO≥ 2 mg/mL
Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the DMSO stock solution of this compound into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile polypropylene (B1209903) tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Perform serial dilutions (if necessary): If a wide range of concentrations is to be tested, perform serial dilutions of the DMSO stock solution in DMSO first. This helps to minimize the volume of DMSO added to the cell culture medium.

  • Dilute into medium: Prepare the final working concentrations by diluting the appropriate stock solution into the pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately and thoroughly to prevent precipitation.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium. The final DMSO concentration in the vehicle control must be identical to that in the experimental wells.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is kept constant across all tested concentrations and is below the toxicity threshold for the specific cell line being used (typically <0.5%).[1]

Protocol 3: Improving Aqueous Solubility using Cyclodextrins (for cell-free assays)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (B1172386). This method is generally more suitable for cell-free enzymatic assays where the cyclodextrin itself does not interfere with the assay components.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous bioassay buffer

  • Organic solvent (e.g., Ethanol (B145695) or DMSO)

  • Vortex mixer

Procedure:

  • Prepare HP-β-CD solution: Dissolve HP-β-CD in your aqueous bioassay buffer to make a stock solution (e.g., 45% w/v).

  • Prepare a concentrated this compound stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the inclusion complex: Slowly add the this compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of the compound to HP-β-CD may need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.

  • Equilibrate: Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours at room temperature) to ensure maximum complex formation.

  • Filter (optional): If any undissolved compound is visible, the solution can be filtered through a 0.22 µm filter to remove any precipitate. The concentration of the solubilized compound in the filtrate should then be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

Signaling Pathways and Experimental Workflows

Based on the known activities of structurally related flavonoids like myricetin (B1677590) and myricitrin, this compound is anticipated to modulate key signaling pathways involved in inflammation and antioxidant response.[5][6][7]

Potential Signaling Pathways Modulated by this compound
  • NF-κB Signaling Pathway: Flavonoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[5][6][7] this compound may interfere with this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress and inflammation. Myricetin and its derivatives have been shown to modulate MAPK signaling, which could be a mechanism for the bioactivity of this compound.[8]

  • Nrf2-ARE Signaling Pathway: As an antioxidant, this compound may activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This would lead to the transcription of various antioxidant and cytoprotective genes.[5]

Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a general workflow for investigating the effect of this compound on a specific signaling pathway in a cell-based assay.

experimental_workflow start Start: Prepare this compound Working Solutions cell_culture Seed and Culture Cells start->cell_culture treatment Treat Cells with This compound and Controls (e.g., Vehicle, Stimulus) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western_blot Western Blot Analysis (e.g., p-NF-κB, p-MAPK, Nrf2) lysis->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis conclusion Conclusion on Pathway Modulation data_analysis->conclusion NFkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB 3. Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB 5. Releases NF-κB IkBa_p p-IκBα NFkB_n NF-κB NFkB->NFkB_n 6. Translocates Compound This compound Compound->IKK Inhibits Proteasome Proteasomal Degradation IkBa_p->Proteasome 4. Ubiquitination & Degradation DNA DNA (κB site) NFkB_n->DNA 7. Binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription 8. Initiates Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 2. Releases Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n 3. Translocates Compound This compound Compound->Keap1_Nrf2 1. Induces conformational change in Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_n->ARE 4. Binds Transcription Gene Transcription (Antioxidant & Cytoprotective Genes) ARE->Transcription 5. Initiates

References

Technical Support Center: 2''-O-Galloylmyricitrin in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2''-O-Galloylmyricitrin in common antioxidant assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its antioxidant activity studied?

A1: this compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest due to their antioxidant properties, which are associated with potential health benefits, including anti-inflammatory and cardioprotective effects. The galloyl group attached to the myricitrin (B1677591) core is expected to enhance its radical scavenging activity.[1]

Q2: I am observing inconsistent results when measuring the antioxidant capacity of this compound with different assays (DPPH, ABTS, FRAP). Why is this happening?

A2: It is common to see varied antioxidant capacity results for the same compound across different assays. This is primarily due to the different chemical mechanisms underlying each assay. The DPPH and FRAP assays are based on a single electron transfer (SET) mechanism, while the ABTS assay can proceed via both SET and hydrogen atom transfer (HAT) mechanisms. This compound may exhibit different efficiencies in these distinct chemical environments, leading to varying results.

Q3: this compound is a yellow powder. Could this inherent color interfere with the measurements in colorimetric antioxidant assays?

A3: Yes, the inherent color of this compound can interfere with colorimetric assays like the DPPH and ABTS assays, which rely on measuring a change in absorbance at a specific wavelength. If the compound itself absorbs light at or near the measurement wavelength (around 517 nm for DPPH and 734 nm for ABTS), it can lead to an underestimation of its antioxidant capacity. It is crucial to run a sample blank (the compound without the radical solution) to correct for this potential interference.

Q4: Are there any known stability issues with this compound under the conditions of antioxidant assays?

Troubleshooting Guides

DPPH Assay: Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Lower than expected antioxidant activity Color Interference: The yellow color of this compound may absorb light near the DPPH measurement wavelength (~517 nm), leading to an artificially high absorbance reading and thus a lower calculated scavenging activity.1. Run a sample blank: For each concentration of this compound, prepare a blank containing the sample and the solvent (e.g., methanol) but without the DPPH reagent. 2. Subtract the blank absorbance: Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH before calculating the percentage of inhibition.
Inconsistent IC50 values across experiments DPPH solution instability: The DPPH radical is sensitive to light and can degrade over time, leading to variability in results.1. Prepare fresh DPPH solution daily. 2. Store the DPPH solution in an amber bottle or wrapped in foil to protect it from light. 3. Ensure a consistent incubation time for all samples and standards.
Precipitate formation in the well Poor solubility: this compound may have limited solubility in the assay medium, especially at higher concentrations.1. Ensure the compound is fully dissolved in the solvent before adding it to the assay. 2. Consider using a co-solvent system if solubility is a persistent issue, ensuring the co-solvent does not interfere with the assay.
ABTS Assay: Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Variability in Trolox Equivalent (TEAC) values Incomplete reaction: The reaction between this compound and the ABTS radical cation may not have reached its endpoint, leading to variable results.1. Optimize incubation time: Perform a time-course experiment to determine the point at which the reaction plateaus. Use this optimal incubation time for all subsequent experiments. 2. Ensure thorough mixing: Properly mix the sample with the ABTS reagent in the microplate wells.
Sample color interference Absorbance overlap: Similar to the DPPH assay, the intrinsic color of this compound might interfere with absorbance readings at ~734 nm.1. Prepare and measure sample blanks containing the sample and solvent. 2. Subtract the blank absorbance from the sample readings.
Low reproducibility ABTS radical solution preparation: Improper preparation of the ABTS radical cation solution can lead to inconsistent results.1. Allow sufficient time for radical generation: Ensure the ABTS and potassium persulfate solution is allowed to stand in the dark for the recommended time (typically 12-16 hours) for complete radical formation. 2. Adjust the absorbance of the working solution: Dilute the ABTS radical stock solution to a consistent initial absorbance value before adding the samples.
FRAP Assay: Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low FRAP values pH sensitivity: The FRAP assay is conducted at an acidic pH (3.6). The reducing capacity of this compound may be lower under these conditions.1. Verify the pH of the FRAP reagent: Ensure the acetate (B1210297) buffer is correctly prepared and the final pH of the reagent is 3.6.
Color of the FRAP reagent is not correct Improper reagent preparation: The FRAP reagent should be a clear, pale yellow-brown color before the addition of the sample. An incorrect color indicates a problem with the reagent mixture.1. Prepare the FRAP reagent fresh for each experiment. 2. Check the quality of the individual components (TPTZ, FeCl3, acetate buffer).
Results not correlating with other assays Different reaction mechanism: The FRAP assay solely measures the electron-donating capacity of a compound. This may not directly correlate with the radical scavenging activity measured by DPPH and ABTS assays.1. Acknowledge the mechanistic differences: Understand that different assays provide different facets of a compound's antioxidant profile. 2. Use a panel of assays: Report the results from multiple assays to provide a comprehensive assessment of the antioxidant potential.

Quantitative Data Summary

Assay Parameter Reported Value for this compound Reference Compound (Example)
DPPH Radical Scavenging Activity pIC50 (-logIC50)5.42[1][2]Quercetin: 5.10[2]
ABTS Radical Scavenging Activity Trolox Equivalents (TEAC)Data not available in the searched literature.-
Ferric Reducing Antioxidant Power µmol Fe(II)/g or mmol Fe(II)/gData not available in the searched literature.-

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater antioxidant potency.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each dilution of this compound, standard, or solvent (for the blank) to the wells of a 96-well plate.

    • Add 180 µL of the DPPH solution to each well.

    • For color correction, in separate wells, add 20 µL of each sample dilution and 180 µL of the solvent (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Subtract the absorbance of the color correction blank from the corresponding sample absorbance.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the concentration to determine the IC50 value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the sample or Trolox standard to a microplate well.

    • Add 190 µL of the diluted ABTS•+ solution.

    • Incubate at room temperature for a predetermined time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Create a standard curve using the Trolox standard.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add 10 µL of the sample or a ferrous sulfate (B86663) standard to a microplate well.

    • Add 190 µL of the FRAP reagent.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Generate a standard curve using the ferrous sulfate standard.

    • Determine the FRAP value of the sample, expressed as Fe(II) equivalents, from the standard curve.

Visualizations

Experimental_Workflow_DPPH_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) cluster_calc Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 180 µL of DPPH solution DPPH->Add_DPPH Sample Prepare serial dilutions of This compound Add_Sample Add 20 µL of Sample, Standard, or Blank Sample->Add_Sample Color_Correction Prepare Sample Blank (Sample + Solvent) Sample->Color_Correction Standard Prepare Trolox/Ascorbic Acid Standard Standard->Add_Sample Add_Sample->Add_DPPH Incubate Incubate in dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Correct_Abs Subtract Sample Blank Absorbance Measure->Correct_Abs Color_Correction->Correct_Abs Calc_Inhibition Calculate % Inhibition Correct_Abs->Calc_Inhibition Plot_IC50 Plot % Inhibition vs. Concentration to get IC50 Calc_Inhibition->Plot_IC50 Signaling_Pathway_Antioxidant_Mechanisms cluster_assays Relevant Assays Compound This compound SET Single Electron Transfer (SET) Compound->SET e- HAT Hydrogen Atom Transfer (HAT) Compound->HAT H• Radical Free Radical (e.g., DPPH•, ABTS•+) SET->Radical Compound_Radical Compound Radical Cation SET->Compound_Radical DPPH_Assay DPPH Assay SET->DPPH_Assay FRAP_Assay FRAP Assay SET->FRAP_Assay ABTS_Assay ABTS Assay SET->ABTS_Assay HAT->Radical HAT->ABTS_Assay Reduced_Radical Reduced Radical (e.g., DPPH-H, ABTS) Radical->Reduced_Radical

References

Technical Support Center: 2''-O-Galloylmyricitrin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2''-O-Galloylmyricitrin in cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this polyphenolic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in cell culture?

This compound is a flavonoid glycoside, a type of polyphenolic compound found in various plants. The primary challenge when using it in in vitro cell culture experiments is its limited stability in physiological pH and temperature conditions, which can lead to degradation and the formation of confounding artifacts.

Q2: How does the structure of this compound influence its stability?

The stability of flavonoids is significantly influenced by their chemical structure. Key structural features affecting the stability of this compound include:

  • Hydroxyl Groups: A higher number of hydroxyl groups on the flavonoid rings, particularly on the B-ring, generally leads to lower stability. Myricitrin's aglycone, myricetin, possesses a pyrogallol-type B-ring, which is known to be highly susceptible to oxidation.[1][2]

  • Glycosylation: The presence of a sugar moiety (glycosylation) typically enhances the stability of flavonoids compared to their aglycone forms.[1][2]

  • Galloyl Moiety: The addition of a galloyl group can impact stability. Galloylated catechins like epigallocatechin gallate (EGCG) are known to be unstable in cell culture media.[1][2][3][4][5]

Q3: What factors in cell culture media contribute to the degradation of this compound?

Several factors within standard cell culture media can accelerate the degradation of polyphenols:[5]

  • pH: The slightly alkaline pH (typically 7.2-7.4) of most cell culture media promotes the auto-oxidation of flavonoids.

  • Temperature: Incubation at 37°C accelerates the rate of degradation.

  • Oxygen: The presence of dissolved oxygen facilitates oxidative degradation.

  • Media Components: Certain components in the media can interact with and destabilize the compound.

Q4: What are the potential consequences of this compound degradation in my experiments?

Degradation of the compound can lead to several experimental issues:

  • Inaccurate Bioactivity: The observed biological effects may be due to the degradation products rather than the parent compound.

  • Formation of Artifacts: Degradation can produce reactive oxygen species (ROS), such as hydrogen peroxide, which can induce cellular responses and lead to misinterpretation of the compound's activity.

  • Lack of Reproducibility: Inconsistent degradation rates between experiments can lead to poor reproducibility of results.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results. Degradation of this compound leading to variable effective concentrations and the presence of bioactive degradation products.- Perform a stability study: Analyze the concentration of the compound in your specific cell culture medium over the time course of your experiment using HPLC. - Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals (e.g., every 8-12 hours). - Use a stabilizer: Co-incubation with ascorbic acid has been shown to improve the stability of other galloylated flavonoids like EGCG.[1][3]
Observed cellular effects are not consistent with known mechanisms of flavonoids. The observed effects may be due to the generation of hydrogen peroxide (H₂O₂) from the auto-oxidation of the compound in the medium.- Include a catalase control: Add catalase to the cell culture medium to scavenge any H₂O₂ produced and determine if the observed effects are mitigated. - Measure H₂O₂ levels: Quantify the amount of H₂O₂ generated in the cell culture medium in the presence of this compound.
Precipitate forms in the cell culture medium after adding the compound. Poor solubility of the compound at the desired concentration. Stock solution was not properly dissolved or has precipitated out of solution upon dilution in aqueous media.- Check the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically <0.1%). - Prepare fresh stock solutions: Do not use stock solutions that have been stored for extended periods or have undergone multiple freeze-thaw cycles. - Warm the medium: Gently warm the cell culture medium to 37°C before adding the compound to aid in dissolution.
Low cell viability or signs of cytotoxicity at expected non-toxic concentrations. The compound may be more potent than anticipated, or the degradation products could be cytotoxic. The solvent used to dissolve the compound may be causing toxicity.- Perform a dose-response curve: Determine the cytotoxic concentration of the compound on your specific cell line. - Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.

Quantitative Data Summary

CompoundMediumTemperature (°C)Half-life (t½)Key Findings
Myricetin DMEM37Very short (minutes to a few hours)The pyrogallol (B1678534) group on the B-ring makes it highly unstable.[6]
Epigallocatechin Gallate (EGCG) DMEM37Unstable, degrades rapidlyForms dimers and other degradation products. Stability is pH and temperature-dependent.[1][2][3][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Medium via HPLC

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid or trifluoroacetic acid (TFA), HPLC grade

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) and sterilize by filtration through a 0.22 µm syringe filter.

  • Sample Preparation:

    • Add the stock solution to your complete cell culture medium to achieve the desired final concentration.

    • Aliquot the medium containing the compound into sterile microcentrifuge tubes.

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.

  • Sample Processing:

    • Immediately after removal, centrifuge the sample to pellet any cells or debris.

    • Transfer the supernatant to a new tube for HPLC analysis. If necessary, store samples at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).

    • Detection: UV detector at a wavelength appropriate for flavonoids (e.g., 280 nm or 365 nm).

    • Quantification: Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the medium.

Visualizations

Below are diagrams illustrating key concepts related to the use of this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_incubation Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) media Add to Cell Culture Medium stock->media incubate Incubate with Cells (37°C, 5% CO₂) media->incubate sample Collect Media at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Determine Stability & Half-life hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results cause1 Compound Degradation? start->cause1 cause2 H₂O₂ Generation? start->cause2 solution1a Perform Stability Study (HPLC) cause1->solution1a Yes solution1b Replenish Compound Regularly cause1->solution1b Yes solution2 Add Catalase Control cause2->solution2 Yes

Caption: Troubleshooting logic for inconsistent experimental results.

PI3K_Akt_pathway Myricitrin Myricitrin / Myricetin PI3K PI3K Myricitrin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Myricetin.

References

Troubleshooting "2''-O-Galloylmyricitrin" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of 2''-O-Galloylmyricitrin . This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

The most common and reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex matrices such as plant extracts.[3][4]

Q2: How should I prepare my sample for analysis?

Sample preparation is critical for accurate quantification. For plant materials, a common procedure involves:

  • Extraction: Maceration or ultrasonication of the dried plant material with a suitable solvent like methanol (B129727) or ethanol.

  • Filtration: Removal of particulate matter from the extract.

  • Purification (optional but recommended): To remove interfering substances like tannins, the extract can be filtered over polyamide.[1][2] This is followed by further purification using techniques like preparative HPLC to isolate the compound of interest.[2][5]

Q3: What are the potential sources of error in the quantification of this compound?

Potential sources of error include:

  • Incomplete extraction: The efficiency of the extraction process can significantly impact the final quantified amount.

  • Matrix effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in LC-MS analysis, leading to ion suppression or enhancement.

  • Compound instability: Flavonoids can be susceptible to degradation by factors such as light, temperature, and pH.

  • Improper method validation: A lack of thorough validation of the analytical method can lead to inaccurate and unreliable results.

Troubleshooting Guides

Problem 1: Poor peak resolution or asymmetric peaks in HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phase composition Optimize the gradient and the organic-to-aqueous ratio of the mobile phase. A common mobile phase for flavonoid analysis is a gradient of acetonitrile (B52724) or methanol in water with a small amount of acid (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid) to improve peak shape.[2]
Column degradation Flush the column with a strong solvent, or if the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column.
Sample overload Reduce the injection volume or dilute the sample.
Co-eluting interfering compounds Improve the sample cleanup procedure. Consider using Solid Phase Extraction (SPE) or polyamide filtration to remove interfering substances.[1][2]
Problem 2: Low sensitivity or inability to detect this compound.
Possible Cause Troubleshooting Step
Sub-optimal detection wavelength (UV-Vis) Determine the optimal wavelength for detection by running a UV-Vis scan of a standard solution of this compound. For many flavonoids, a wavelength of around 254 nm is a good starting point.
Low concentration in the sample Concentrate the sample using techniques like rotary evaporation or SPE.
Ion suppression in LC-MS Dilute the sample to reduce matrix effects. Optimize the MS source parameters (e.g., capillary voltage, gas flow rates). Use an internal standard to compensate for signal variability.
Degradation of the analyte Prepare fresh samples and standards. Store stock solutions and samples at low temperatures and protect them from light.
Problem 3: Inaccurate or non-reproducible quantification results.
Possible Cause Troubleshooting Step
Non-linearity of the calibration curve Ensure the calibration standards are within the linear dynamic range of the instrument. Prepare fresh standards and re-run the calibration curve.
Inconsistent sample preparation Standardize the extraction and sample preparation protocol. Use an internal standard to account for variations in sample processing.
Instrument variability Perform regular instrument maintenance and calibration. Check for leaks in the HPLC system.
Matrix effects in LC-MS Perform a matrix effect study by comparing the response of the analyte in a pure solvent to its response in a sample matrix. If significant matrix effects are observed, consider using matrix-matched calibration standards or a standard addition method.

Experimental Protocols

HPLC Method for Quantification

This protocol is based on a validated method for the simultaneous quantification of flavonoids.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: Shiseido Capcell PAK C18 column (5 µm, 4.6 mm × 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.05% trifluoroacetic acid (v/v)

    • Solvent B: Methanol:Acetonitrile (60:40) with 0.05% TFA (v/v)

  • Gradient Elution: A linear gradient from 15% to 65% B over 35 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation Parameters

The following table summarizes key validation parameters from a published study on flavonoid quantification.

ParameterThis compound (as desmanthin-1)
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL

Visualizations

General Workflow for Quantification

G General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Extraction Extraction (e.g., Maceration, Sonication) Filtration Filtration Extraction->Filtration Purification Purification (e.g., Polyamide, Prep-HPLC) Filtration->Purification HPLC HPLC Separation Purification->HPLC Detection Detection (DAD or MS) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting Logic for Poor Peak Resolution

G Troubleshooting Poor Peak Resolution in HPLC Start Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase (Gradient, pH) Start->CheckMobilePhase CheckColumn Check Column Condition (Flush, Replace) CheckMobilePhase->CheckColumn No Improvement Resolved Peak Resolution Improved CheckMobilePhase->Resolved Improved CheckSample Check Sample Concentration (Dilute if necessary) CheckColumn->CheckSample No Improvement CheckColumn->Resolved Improved CheckPurity Improve Sample Purity (SPE, Polyamide) CheckSample->CheckPurity No Improvement CheckSample->Resolved Improved CheckPurity->Resolved Improved

Caption: A logical flow for troubleshooting poor HPLC peak resolution.

References

Technical Support Center: Chromatography of 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the chromatographic analysis of 2''-O-Galloylmyricitrin.

Troubleshooting Guide: Resolving Co-elution of this compound

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the chromatographic analysis of complex mixtures containing structurally similar flavonoids like this compound. Positional isomers, such as 3''-O-Galloylmyricitrin, are common sources of co-elution. This guide provides a systematic approach to troubleshoot and resolve these separation issues.

dot

Antioxidant_Action Flavonoid This compound (with -OH groups) FreeRadical Free Radical (R•) (Unstable) Flavonoid->FreeRadical Donates H• StableRadical Stable Flavonoid Radical Flavonoid->StableRadical Becomes StableMolecule Stable Molecule (RH) FreeRadical->StableMolecule Becomes CellularDamage Cellular Damage (Oxidative Stress) FreeRadical->CellularDamage Causes

Technical Support Center: Minimizing 2''-O-Galloylmyricitrin Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2''-O-Galloylmyricitrin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the handling and experimentation of this compound. As specific degradation kinetics for this compound are not widely published, the following recommendations are based on the general behavior of flavonoids. It is highly recommended to perform compound-specific stability studies for sensitive applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

Based on the general chemical properties of flavonoids, the primary factors that can induce the degradation of this compound are:

  • Exposure to Light (Photodegradation): Flavonoids are known to be sensitive to light, which can lead to their degradation.[1]

  • Elevated Temperatures (Thermal Degradation): Higher temperatures can accelerate the chemical breakdown of flavonoids.[1]

  • Non-neutral pH (Acidic or Alkaline Hydrolysis): Flavonoids are generally more stable in slightly acidic to neutral pH conditions and can degrade in alkaline environments.[1]

  • Presence of Oxidizing Agents (Oxidative Degradation): The phenolic hydroxyl groups in flavonoids are susceptible to oxidation.[1]

Q2: What are the best practices for storing this compound?

To maximize the stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature, such as -20°C or -80°C.[1] If a stock solution is prepared, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles, protected from light by using amber vials or wrapping in foil, and stored at low temperatures.[1] The choice of solvent is also important; aprotic solvents like DMSO or ethanol (B145695) are generally preferred for long-term storage over aqueous solutions.[1]

Q3: How can I tell if my this compound solution has degraded?

While visual inspection is not a definitive method, a color change (e.g., yellowing or browning) or the formation of a precipitate in a previously clear solution may indicate chemical changes have occurred.[1] For an accurate assessment, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are recommended. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of degradation.[1]

Q4: Can I add stabilizers to my this compound solutions?

Yes, the addition of certain chemical stabilizers can help minimize degradation. Common examples for flavonoids include:

  • Antioxidants: Ascorbic acid can protect flavonoids from oxidative degradation.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation.

It is crucial to ensure that any added stabilizer is compatible with your specific experimental assay.

Troubleshooting Guides

Issue 1: Loss of this compound during sample extraction.

Possible CauseTroubleshooting Step
Inappropriate Solvent pH Use a slightly acidic extraction solvent (e.g., methanol (B129727) with 0.1% formic acid) to improve stability.
Oxidative Degradation Add an antioxidant like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.
High Temperature Perform extraction at room temperature or on ice to minimize thermal degradation.
Light Exposure Conduct extraction under dim light and use amber-colored tubes.

Issue 2: Degradation of this compound in processed samples (e.g., cell lysates, plasma).

Possible CauseTroubleshooting Step
Suboptimal Buffer pH Ensure the pH of buffers used for sample processing is between 6 and 7. Avoid alkaline conditions.
Presence of Oxidizing Agents Work quickly and keep samples on ice to minimize oxidative stress. Consider adding antioxidants to your lysis or extraction buffers.
Light Exposure Perform sample preparation steps under dim light or use amber-colored tubes.
Repeated Freeze-Thaw Cycles Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade the analyte.

Issue 3: Inconsistent results in biological assays.

Possible CauseTroubleshooting Step
Degradation of Stock Solution 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions more frequently. 3. Store stock solutions at -80°C for longer-term storage.[1]
Degradation in Assay Buffer 1. Assess the stability of this compound in your assay buffer over the time course of the experiment. 2. If degradation is observed, consider adjusting the buffer pH or adding stabilizers.
Photodegradation during Assay Minimize light exposure during incubation steps by covering plates with foil or using a dark incubator.

Summary of Factors Affecting Flavonoid Stability

ParameterConditionGeneral Effect on StabilityRecommendation
Temperature High Temperature (>40°C)Increased degradation rate.[1]Store at low temperatures (-20°C or -80°C) and keep on ice during experiments.
pH Alkaline (> pH 7)Increased degradation.[1]Maintain a slightly acidic to neutral pH (pH 4-7).
pH Acidic (< pH 4)Generally more stable, but hydrolysis can still occur.[1]Optimal pH should be determined empirically.
Light UV or Direct SunlightSignificant degradation (photodegradation).[1]Use amber vials, wrap containers in foil, and work under subdued light.
Oxygen Presence of OxygenPromotes oxidative degradation.[1]Use deoxygenated buffers and consider adding antioxidants.
Metal Ions e.g., Fe³⁺, Cu²⁺Catalyze oxidation.Add chelating agents like EDTA.
Freeze-Thaw Cycles Repeated CyclesCan lead to degradation of compounds in solution.[1]Aliquot stock solutions into single-use volumes.

Note: The information in this table is based on general knowledge of flavonoids. Specific quantitative data for this compound is limited.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.[1]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 1 M HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.[1]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours.[1]

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.[1]

3. Analysis:

  • Analyze all samples by a suitable analytical method, such as HPLC with UV or MS detection.

  • A suitable starting condition for HPLC could be a gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile (B52724) on a C18 column.[1]

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis prep Prepare Stock Solution (DMSO or Ethanol) aliquot Aliquot into single-use vials prep->aliquot storage Store at -80°C, protected from light aliquot->storage thaw Thaw aliquot on ice storage->thaw dilute Dilute in pre-chilled, deoxygenated buffer (pH 6-7) thaw->dilute assay Perform assay in low light dilute->assay analyze Analyze immediately (e.g., HPLC) assay->analyze

Caption: Workflow for minimizing this compound degradation.

troubleshooting_workflow start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage check_handling Review Experimental Protocol (pH, Temp, Light, Buffers) check_storage->check_handling Storage OK optimize_storage Optimize Storage: - Aliquot - Store at -80°C - Use amber vials check_storage->optimize_storage Storage Not OK run_hplc Analyze sample by HPLC check_handling->run_hplc Protocol OK optimize_protocol Optimize Protocol: - Adjust pH - Use antioxidants - Work on ice/low light check_handling->optimize_protocol Protocol Not OK degradation_peaks Degradation peaks present? run_hplc->degradation_peaks no_degradation Parent peak area consistent? degradation_peaks->no_degradation No forced_degradation Perform forced degradation study to identify degradants degradation_peaks->forced_degradation Yes no_degradation->start Yes (Re-evaluate) other_issue Consider other experimental variables (e.g., assay reagents) no_degradation->other_issue No optimize_storage->start optimize_protocol->start forced_degradation->optimize_protocol

Caption: Troubleshooting logic for sample degradation issues.

References

Technical Support Center: 2''-O-Galloylmyricitrin Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2''-O-Galloylmyricitrin. The content addresses specific challenges that may be encountered during the validation of analytical methods for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a validated analytical method for this compound?

A1: The primary challenges stem from the compound's structure as a galloylated flavonoid glycoside. Key difficulties include:

  • Chemical Stability: The ester linkage of the galloyl group and the O-glycosidic bond are susceptible to hydrolysis under acidic or alkaline conditions, and at elevated temperatures. This can lead to the degradation of the analyte during sample preparation and analysis, resulting in inaccurate quantification.

  • Isomeric Separation: this compound may exist alongside isomers such as 3''-O-Galloylmyricitrin. These isomers have very similar physicochemical properties, making their separation by chromatography challenging and requiring careful optimization of HPLC/UHPLC parameters.[1][2]

  • Matrix Effects: When analyzing samples from complex matrices like plant extracts or biological fluids, co-eluting substances can interfere with the ionization of the target analyte in mass spectrometry, leading to ion suppression or enhancement.

  • Reference Standard Purity: The accuracy of the method is dependent on the purity of the this compound reference standard used for calibration.

Q2: My this compound sample shows multiple peaks when I believe it should be pure. What could be the cause?

A2: The appearance of unexpected peaks is often related to analyte degradation or the presence of isomers.

  • Hydrolysis: The sample may have partially hydrolyzed into myricitrin (B1677591) and gallic acid, or the myricitrin may have further degraded to the myricetin (B1677590) aglycone. This can occur if the sample preparation solvent is too acidic or basic, or if the sample has been stored improperly.

  • Isomers: Your sample may contain positional isomers that are co-eluting or partially resolved. Optimization of the chromatographic method is necessary to separate these compounds.[3]

Q3: What are the key validation parameters I need to assess for a quantitative HPLC method for this compound?

A3: According to international guidelines (e.g., ICH Q2(R1)), a quantitative method for an active ingredient or key component should be validated for the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Users frequently face challenges in separating this compound from its positional isomers. Poor resolution can lead to inaccurate quantification.

Potential Causes & Solutions

CauseRecommended Solution
Suboptimal Mobile Phase Optimize Organic Solvent: Test both acetonitrile (B52724) and methanol. Acetonitrile often provides better selectivity for flavonoids.[3] Adjust pH: Add a small amount of acid (e.g., 0.05-0.1% formic or trifluoroacetic acid) to the aqueous mobile phase. This can improve peak shape by suppressing the ionization of free silanol (B1196071) groups on the column.[1][4]
Inappropriate Column Temperature Use a Column Oven: Maintain a constant and optimized temperature (e.g., 40 °C). Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, influencing selectivity.[2][3][4]
Incorrect Column Chemistry Test Different Stationary Phases: Not all C18 columns are identical. Try columns with different silica (B1680970) properties or end-capping to find one that provides the necessary selectivity for your specific isomers.
Low Flow Rate Optimize Flow Rate: While lower flow rates can sometimes improve resolution, an excessively low rate can increase band broadening. Systematically evaluate the effect of flow rate on resolution.
Issue 2: Analyte Instability and Degradation

The appearance of degradation peaks (e.g., myricitrin, myricetin, gallic acid) can indicate that this compound is being hydrolyzed during sample processing or analysis.

Potential Causes & Solutions

CauseRecommended Solution
Harsh pH Conditions Maintain Neutral or Slightly Acidic pH: Avoid strongly acidic (e.g., >1 M HCl) or alkaline (e.g., Na2CO3) conditions during extraction and in your final sample solvent, as these can catalyze hydrolysis of the ester and glycosidic bonds.[5][6]
High Temperature Avoid Excessive Heat: Minimize exposure of the sample to high temperatures during extraction and processing. If heating is necessary, use the lowest effective temperature for the shortest possible time. Store stock solutions and samples at low temperatures (-20°C is recommended).
Enzymatic Degradation Deactivate Enzymes: If extracting from a fresh plant or biological matrix, consider a sample preparation step that deactivates endogenous enzymes (e.g., β-glucosidases), such as flash heating or using an organic solvent extraction.[7][8]
Issue 3: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise the accuracy of integration and quantification.

Potential Causes & Solutions

CauseRecommended Solution
Secondary Interactions (Tailing) Acidify Mobile Phase: Interaction between the flavonoid's hydroxyl groups and active silanol groups on the column packing is a common cause of tailing. Adding 0.1% formic acid to the mobile phase can suppress these interactions.[1]
Column Overload (Fronting/Tailing) Reduce Sample Concentration: Inject a lower concentration of your sample to see if the peak shape improves.
Sample Solvent Mismatch (Fronting) Use a Weaker Sample Solvent: Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[1]

Method Validation Data & Protocols

Quantitative Data Summary

The following tables summarize HPLC method validation parameters for the quantification of this compound (referred to as desmanthin-1 in the cited source).

Table 1: Linearity, LOD, and LOQ [4]

CompoundRegression Equation (y = ax + b)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compoundy = 28517x + 1583.9> 0.9990.210.71
y represents the peak area; x represents the concentration (µg/mL).

Table 2: Precision and Recovery [4]

CompoundIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)Recovery (%)
This compound1.21 - 3.541.99 - 5.1595.20 - 98.61
Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol is adapted from a validated method used for the analysis of flavonoids in Polygonum aviculare.[4]

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 5 µm, 4.6 mm × 250 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.05% trifluoroacetic acid (TFA), v/v.

    • Solvent B: Methanol:Acetonitrile (60:40, v/v) with 0.05% TFA, v/v.

  • Gradient Elution:

    • 0–35 min: 15% to 65% B

    • 35–40 min: 65% B (isocratic)

    • 40–42 min: 65% to 100% B

    • 42–46 min: 100% B (isocratic)

    • 46–49 min: 100% to 15% B

    • 49–55 min: 15% B (isocratic for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: LC-MS/MS Method Development Considerations

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is typically preferred for phenolic compounds like flavonoids.

  • Parent Ion: For this compound (M.Wt ≈ 632.5 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 631.1 would be the target parent ion for MS/MS.

  • Fragmentation (MS/MS): The fragmentation of galloylated flavonoid glycosides typically involves the neutral loss of the galloyl moiety (152 Da) and the sugar moiety.

    • Primary Fragment: Expect a major fragment ion from the loss of the galloyl group: m/z 479.1 ([M-H-152]⁻, corresponding to the myricitrin ion).

    • Secondary Fragment: A further loss of the rhamnose sugar (146 Da) would yield the myricetin aglycone ion at m/z 317.0 ([M-H-152-162]⁻, assuming a hexose (B10828440) for myricitrin, though it is a deoxyhexose). A more precise fragment would be m/z 317.0 from the myricetin aglycone.

  • Selected Reaction Monitoring (SRM) Transitions:

    • Primary: 631.1 → 479.1

    • Confirmatory: 631.1 → 317.0

  • Optimization: The declustering potential (DP) and collision energy (CE) must be optimized for each transition to achieve maximum sensitivity.

Visualizations

G cluster_0 Troubleshooting Poor Peak Resolution start Poor or co-eluting peaks observed? check_mobile_phase Is mobile phase optimized? (Solvent type, pH) start->check_mobile_phase Yes check_temp Is column temperature controlled and optimized? check_mobile_phase->check_temp Yes optimize_mp Action: Adjust organic solvent ratio. Test MeCN vs MeOH. Add 0.1% Formic Acid. check_mobile_phase->optimize_mp No check_column Is column chemistry appropriate for isomers? check_temp->check_column Yes use_oven Action: Use a column oven. Test temperatures (e.g., 30-50°C). check_temp->use_oven No solution Resolution Improved check_column->solution Yes test_columns Action: Test a different C18 column or a phenyl-hexyl column. check_column->test_columns No optimize_mp->check_mobile_phase use_oven->check_temp test_columns->check_column

Caption: Logical workflow for troubleshooting poor HPLC peak resolution.

G cluster_1 Sample Stability Workflow start Analyte degradation suspected? (Extra peaks, low recovery) check_ph Check pH of all solutions (extraction, sample solvent) start->check_ph Yes check_temp Check for heat exposure during sample prep check_ph->check_temp Yes adjust_ph Action: Buffer solutions to neutral or slightly acidic pH. check_ph->adjust_ph No check_enzyme Is sample from a fresh biological matrix? check_temp->check_enzyme Yes reduce_temp Action: Use low temperature methods. Store samples at -20°C. check_temp->reduce_temp No solution Stable Analysis Achieved check_enzyme->solution No deactivate_enzyme Action: Use enzyme deactivation step (e.g., heat or solvent shock). check_enzyme->deactivate_enzyme Yes adjust_ph->check_ph reduce_temp->check_temp deactivate_enzyme->solution

Caption: Decision process for investigating analyte stability issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of 2''-O-Galloylmyricitrin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two flavonoid compounds: 2''-O-Galloylmyricitrin and the well-characterized antioxidant, quercetin (B1663063). This objective analysis is based on available experimental data to assist researchers in evaluating their potential applications.

Executive Summary

Quercetin is a widely studied flavonoid renowned for its potent antioxidant properties. This compound, a derivative of myricitrin (B1677591), is a less common but structurally significant flavonoid. The addition of a galloyl group to the myricitrin structure is anticipated to enhance its antioxidant potential. This is attributed to the presence of multiple hydroxyl groups on the galloyl moiety, which can actively participate in neutralizing free radicals.

Available data from a comparative study indicates that this compound exhibits a superior radical scavenging activity compared to quercetin in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This suggests that the galloylation of myricitrin significantly contributes to its antioxidant efficacy.

Quantitative Antioxidant Capacity

The antioxidant activities of this compound and quercetin have been quantified using the DPPH radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher antioxidant potency.

Data derived from a quantitative structure-activity relationship (QSAR) study citing the work of Yokozawa et al. (1998) provides a direct comparison of the pIC50 values for both compounds. The pIC50 is the negative logarithm of the IC50 value in molar concentration.

CompoundpIC50 (DPPH Assay)Calculated IC50 (µM)Reference
This compound 5.423.80[1]
Quercetin 5.098.13[1]

Note: The IC50 values were calculated from the pIC50 values presented in the cited QSAR study. Lower IC50 values denote higher antioxidant activity.

Mechanism of Antioxidant Action and Signaling Pathways

Flavonoids exert their antioxidant effects through various mechanisms, including free radical scavenging, metal chelation, and modulation of cellular signaling pathways that control the expression of antioxidant enzymes.

The antioxidant capacity of flavonoids is largely dictated by their chemical structure, particularly the number and arrangement of hydroxyl groups. The presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) group on the B-ring, as seen in quercetin and the myricetin (B1677590) backbone of this compound respectively, is a key determinant of their potent radical-scavenging ability. The addition of a galloyl group, which itself contains a pyrogallol structure, further enhances this capacity.

Both quercetin and related flavonoids have been shown to modulate several key signaling pathways involved in the cellular antioxidant response. While specific studies on this compound are limited, it is plausible that it influences similar pathways due to its structural similarity to other potent antioxidant flavonoids.

dot

Antioxidant_Signaling_Pathways cluster_stimulus Oxidative Stress cluster_flavonoids Flavonoid Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS/RNS ROS/RNS Quercetin Quercetin ROS/RNS->Quercetin Scavenged by This compound This compound ROS/RNS->this compound Scavenged by Nrf2 Nrf2 Quercetin->Nrf2 Activates MAPK ERK1/2 (MAPK) Quercetin->MAPK Modulates PI3K_Akt PI3K/Akt Quercetin->PI3K_Akt Activates NFkB NF-κB Quercetin->NFkB Inhibits This compound->Nrf2 Activates (Predicted) This compound->MAPK Modulates (Predicted) This compound->PI3K_Akt Activates (Predicted) This compound->NFkB Inhibits (Predicted) ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE MAPK->ARE Survival Enhanced Cell Survival PI3K_Akt->Survival Inflammation Reduced Inflammation NFkB->Inflammation Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes

Caption: Putative signaling pathways modulated by flavonoids.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant capacity assays that are used to evaluate compounds like this compound and quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., quercetin or this compound) in methanol. Create a series of dilutions from the stock solution.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound dilution to a defined volume of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the different concentrations of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compound Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at ~517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

References

A Comparative Analysis of the Free Radical Scavenging Efficacy of 2''-O-Galloylmyricitrin and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the free radical scavenging capabilities of 2''-O-Galloylmyricitrin and gallic acid, two prominent phenolic compounds known for their antioxidant properties. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and development in the field of antioxidant therapeutics.

Quantitative Comparison of Free Radical Scavenging Activity

The antioxidant potential of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50) in various assays. A lower IC50 value signifies a higher potency in scavenging free radicals. The data presented below is derived from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a widely accepted method for evaluating antioxidant activity.

It is important to note that a direct comparative study of this compound and gallic acid under identical experimental conditions was not available in the reviewed literature. Therefore, the following table presents the IC50 value for this compound from a specific study and a representative range of IC50 values for gallic acid from multiple sources. This indirect comparison should be interpreted with caution, as variations in experimental protocols can influence IC50 values.

CompoundIC50 (µM) - DPPH AssayReference(s)
This compound3.80[1]
Gallic Acid2.03 - 30.53[2][3]

The pIC50 value of 5.42 for this compound, as reported by Yokozawa et al. (1998)[1], was converted to an IC50 value of 3.80 µM.

Experimental Protocols

The following is a detailed methodology for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common in vitro method to assess antioxidant activity.

Principle

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the radical scavenging activity of the antioxidant compound.

Reagents and Equipment
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, gallic acid) and a positive control (e.g., ascorbic acid, Trolox)

  • UV-Vis Spectrophotometer

  • Micropipettes

  • 96-well microplate (optional)

Procedure
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: The test compounds and standards are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a test tube or a well of a microplate, a specific volume of the DPPH solution (e.g., 1 mL) is added to a specific volume of the test sample solution (e.g., 0.5 mL) at various concentrations.

  • Incubation: The reaction mixture is shaken and incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A blank sample containing the solvent instead of the test compound is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the free radical scavenging mechanism and the experimental workflow of the DPPH assay.

Free_Radical_Scavenging_Mechanism cluster_antioxidant Antioxidant (Phenolic Compound) cluster_radical Free Radical cluster_products Stable Products Antioxidant Ar-OH StableRadical Ar-O• (Stable Phenoxyl Radical) Antioxidant->StableRadical Donates H• FreeRadical R• NeutralizedRadical R-H (Neutralized Radical) FreeRadical->NeutralizedRadical Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow cluster_reaction Reaction Mixture DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H Reduction Antioxidant Antioxidant (e.g., this compound or Gallic Acid) Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation Spectrophotometer Measure Absorbance at ~517 nm DPPH_H->Spectrophotometer Calculation Calculate % Inhibition and IC50 Spectrophotometer->Calculation

Caption: Experimental workflow of the DPPH free radical scavenging assay.

Discussion

Both this compound and gallic acid are potent antioxidants. The presence of multiple hydroxyl groups on their aromatic rings allows them to readily donate hydrogen atoms to stabilize free radicals. The galloyl moiety in this compound is known to significantly enhance antioxidant activity. Based on the available data, this compound exhibits a very low IC50 value, suggesting it is a highly effective free radical scavenger. Gallic acid also demonstrates strong antioxidant potential, though its reported IC50 values can vary. The structural difference, specifically the addition of the myricitrin (B1677591) group to the galloyl structure, likely influences the steric and electronic properties of the molecule, which in turn affects its radical scavenging capacity. Further studies directly comparing these two compounds under standardized conditions are warranted to definitively conclude their relative efficacy.

References

The Galloyl Group: A Key Player in Enhancing Flavonoid Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The addition of a galloyl moiety to the flavonoid backbone has been consistently shown to enhance a range of biological activities, making galloylated flavonoids a subject of intense research for their therapeutic potential. This guide provides a comparative analysis of the bioactivity of galloylated versus non-galloylated flavonoids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

I. Antioxidant Activity: A Significant Boost with Galloylation

The presence of a galloyl group, with its additional hydroxyl groups, significantly enhances the radical scavenging and antioxidant capacity of flavonoids. This is evident in comparative studies of catechins and quercetin (B1663063) derivatives.

Table 1: Comparative Antioxidant Activity of Galloylated vs. Non-Galloylated Flavonoids

Flavonoid PairAssayIC50 (µM) - Non-GalloylatedIC50 (µM) - GalloylatedReference
Epicatechin (EC) vs. Epicatechin Gallate (ECG)DPPH~50~15[1]
Epigallocatechin (EGC) vs. Epigallocatechin Gallate (EGCG)DPPH~30~10[1]
Epicatechin (EC) vs. Epicatechin Gallate (ECG)ABTS~10~4[1]
Epigallocatechin (EGC) vs. Epigallocatechin Gallate (EGCG)ABTS~5~3[1]
Quercetin vs. Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR)DPPH>30~15
Quercetin vs. Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG)DPPH>30~15

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols:

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution in methanol, test compound, and a reference standard (e.g., Trolox).

  • Procedure:

    • A methanolic solution of DPPH is prepared.

    • Different concentrations of the test flavonoid are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, test compound, and a reference standard (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Different concentrations of the test flavonoid are added to the diluted ABTS•+ solution.

    • The absorbance is measured after a specific incubation time (e.g., 6 minutes).

    • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined as in the DPPH assay.

experimental_workflow_antioxidant cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH solution DPPH2 Add test flavonoid DPPH1->DPPH2 DPPH3 Incubate in dark DPPH2->DPPH3 DPPH4 Measure absorbance at 517nm DPPH3->DPPH4 DPPH5 Calculate % inhibition and IC50 DPPH4->DPPH5 ABTS1 Generate ABTS radical cation ABTS2 Dilute ABTS solution ABTS1->ABTS2 ABTS3 Add test flavonoid ABTS2->ABTS3 ABTS4 Measure absorbance at 734nm ABTS3->ABTS4 ABTS5 Calculate % inhibition and IC50 ABTS4->ABTS5

Workflow for DPPH and ABTS antioxidant assays.

II. Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Galloylated flavonoids often exhibit enhanced anti-inflammatory effects by modulating key signaling pathways such as NF-κB and inhibiting pro-inflammatory enzymes like COX-2.

Table 2: Comparative Anti-inflammatory Activity of Galloylated vs. Non-Galloylated Flavonoids

Flavonoid PairAssayMetricNon-GalloylatedGalloylatedReference
Quercetin vs. Quercetin 3-O-β-(2″-galloyl)-glucopyranoside (QGG)NO Production in LPS-stimulated RAW 264.7 cells% Inhibition at 10 µMLess effectiveMore effective
Quercetin vs. Quercetin 3-O-β-(2″-galloyl)-rhamnopyranoside (QGR)NO Production in LPS-stimulated RAW 264.7 cells% Inhibition at 10 µMLess effectiveMore effective

Note: Direct comparative IC50 values for anti-inflammatory assays are less commonly reported in a single study.

Experimental Protocols:

1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with lipopolysaccharide (LPS).

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents: LPS, Griess reagent, test compound.

  • Procedure:

    • RAW 264.7 cells are cultured in a suitable medium.

    • Cells are pre-treated with different concentrations of the test flavonoid for a specific duration.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

    • After an incubation period (e.g., 24 hours), the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at approximately 540 nm.

    • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

2. Cyclooxygenase-2 (COX-2) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Source of Enzyme: Recombinant human or ovine COX-2.

  • Reagents: Arachidonic acid (substrate), a detection reagent (e.g., a colorimetric or fluorometric probe), test compound.

  • Procedure:

    • The COX-2 enzyme is incubated with the test flavonoid at various concentrations.

    • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of prostaglandin (B15479496) produced or the consumption of a co-substrate is measured using a suitable detection method (e.g., colorimetry, fluorometry, or ELISA).

    • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits degradation of NFkB NF-κB IKK->NFkB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Galloylated_Flavonoids Galloylated Flavonoids Galloylated_Flavonoids->IKK inhibit Galloylated_Flavonoids->NFkB inhibit nuclear translocation

Inhibition of the NF-κB signaling pathway by galloylated flavonoids.

III. Anticancer Activity: Enhanced Cytotoxicity and Apoptosis Induction

While direct comparative studies are less frequent, the available evidence suggests that galloylation can enhance the cytotoxic effects of flavonoids against various cancer cell lines.

Table 3: Comparative Anticancer Activity of Kaempferol (B1673270) and its Galloylated Form

FlavonoidCancer Cell LineAssayIC50 (µM)Reference
KaempferolOvarian (A2780)MTT~5-10[2]
Kaempferol-3-O-gallateNot directly compared in the same study-Data not readily available in comparative studies-
KaempferolLung (H460)MTT~10-20[2]
Kaempferol-3-O-gallateNot directly compared in the same study-Data not readily available in comparative studies-

Note: Data for galloylated kaempferol is limited in direct comparative studies. The anticancer activity of kaempferol itself is well-documented against various cancer cell lines.[3][4][5]

Experimental Protocol:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability and proliferation, and thus the cytotoxic potential of a compound.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Reagents: MTT solution, DMSO (dimethyl sulfoxide), test compound.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test flavonoid for a specific period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well and incubated for a few hours.

    • During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan crystals are then dissolved in a solubilization solution, typically DMSO.

    • The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

experimental_workflow_anticancer cluster_MTT MTT Assay MTT1 Seed cancer cells MTT2 Treat with flavonoid MTT1->MTT2 MTT3 Add MTT solution MTT2->MTT3 MTT4 Incubate and dissolve formazan MTT3->MTT4 MTT5 Measure absorbance at 570nm MTT4->MTT5 MTT6 Calculate % viability and IC50 MTT5->MTT6

Workflow for the MTT cytotoxicity assay.

IV. Antimicrobial Activity: Broadening the Spectrum of Action

The addition of a galloyl group can also enhance the antimicrobial properties of flavonoids, making them more effective against a range of pathogenic bacteria.

Table 4: Comparative Antimicrobial Activity of Myricetin (B1677590) and its Derivatives

CompoundBacteriaMIC (µg/mL)Reference
MyricetinPseudomonas aeruginosa256 - 1024[6]
Myricetin Derivatives (containing quinazolinone moiety)Xanthomonas axonopodis pv. citri16.9 - 27.0 (EC50)[7]
MyricetinStaphylococcus aureus>1000[8]
Myricetin Derivatives (containing sulfonylpiperazine)Ralstonia solanacearum4 (EC50)
Experimental Protocol:

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method:

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganisms: Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

  • Reagents: Mueller-Hinton broth (or other suitable growth medium), test compound, bacterial inoculum.

  • Procedure:

    • A serial two-fold dilution of the test flavonoid is prepared in a 96-well microtiter plate containing the growth medium.

    • Each well is then inoculated with a standardized suspension of the target bacterium.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The evidence strongly suggests that the galloylation of flavonoids is a key structural modification that significantly enhances their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The addition of the galloyl moiety provides more hydroxyl groups, which are crucial for free radical scavenging, and can alter the molecule's interaction with biological targets, leading to improved therapeutic potential. For researchers and drug development professionals, focusing on galloylated flavonoids represents a promising avenue for the discovery and development of novel therapeutic agents. Further head-to-head comparative studies will be invaluable in elucidating the full potential of this important class of natural compounds.

References

The Impact of Galloylation on the Bioactivity of Myricitrin: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2''-O-Galloylmyricitrin, focusing on how the addition of a galloyl group to myricitrin (B1677591) influences its biological activities. This document synthesizes available experimental data to offer insights for researchers in pharmacology, natural product chemistry, and drug discovery.

Chemical Structures

The fundamental difference between myricitrin and this compound lies in the presence of a galloyl moiety attached to the rhamnose sugar of myricitrin. This structural modification significantly impacts the molecule's biological properties.

  • Myricitrin: A flavonoid glycoside composed of the flavonol myricetin (B1677590) and the sugar rhamnose.

  • This compound: An acylated flavonoid glycoside where a gallic acid molecule is esterified to the 2''-hydroxyl group of the rhamnose moiety of myricitrin.

Comparative Biological Activity

The addition of the galloyl group generally enhances the biological activities of myricitrin, particularly its antioxidant and potential anti-inflammatory and enzyme inhibitory effects.

Antioxidant Activity

The antioxidant capacity is a key feature of flavonoids, and galloylation plays a crucial role in enhancing this property. The primary mechanisms involve radical scavenging and metal chelation.

Key SAR Points for Antioxidant Activity:

  • Galloyl Group: The three hydroxyl groups on the galloyl moiety significantly increase the hydrogen-donating capacity of the molecule, leading to enhanced radical scavenging activity.

  • Pyrogallol Group on B-ring: The 3',4',5'-trihydroxyl substitution on the B-ring of the myricetin backbone is a critical feature for potent antioxidant activity.

  • Hydroxyl Groups on A-ring and C-ring: The hydroxyl groups at the C5 and C7 positions of the A-ring, and the C3 position of the C-ring also contribute to the overall antioxidant potential.

Table 1: Comparison of Antioxidant Activities

CompoundAssayIC50 (µM)Source
This compound Peroxynitrite Scavenging2.30Nugroho et al., 2014
MyricitrinPeroxynitrite Scavenging4.09Nugroho et al., 2014
MyricetinPeroxynitrite Scavenging3.04Nugroho et al., 2014
This compound DPPH Radical Scavenging3.80 (pIC50 = 5.42)Ferreira et al., 2010
MyricitrinDPPH Radical ScavengingData not available for direct comparison-

Note: The pIC50 value from the source was converted to IC50 using the formula IC50 = 10^(-pIC50) M, and then converted to µM.

Anti-inflammatory Activity

While direct comparative studies on the anti-inflammatory activity of this compound and myricitrin are limited, existing research on related compounds suggests that galloylation likely enhances these effects. Flavonoids are known to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Myricitrin has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and other pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated, in part, through the inhibition of the JAK/STAT1 and NOX2/p47phox signaling pathways. The aglycone, myricetin, exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. It is plausible that this compound shares and potentially enhances these mechanisms due to the added galloyl group, a hypothesis that warrants further investigation.

Table 2: Anti-inflammatory Activity Data (Qualitative)

CompoundCell LineEffectPutative Pathway
MyricitrinRAW 264.7Inhibition of NO, TNF-α, IL-6, MCP-1JAK/STAT1, NOX2/p47phox
MyricetinRAW 264.7Inhibition of pro-inflammatory cytokinesNF-κB, MAPK
This compound -Quantitative data not availableLikely involves NF-κB and MAPK pathways
Enzyme Inhibition

The inhibitory activity of flavonoids against various enzymes is a well-documented area of research. Xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and reactive oxygen species, is a common target.

Table 3: Xanthine Oxidase Inhibitory Activity

CompoundIC50 (µM)Source
Myricetin8.66Zhang et al., 2017
This compound Data not available-
MyricitrinData not available-

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction mixture: The test compound (this compound or alternatives) at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Peroxynitrite Scavenging Assay

This assay evaluates the capacity of a compound to scavenge the potent oxidant peroxynitrite (ONOO-).

  • Peroxynitrite solution: A solution of peroxynitrite is synthesized and its concentration determined spectrophotometrically.

  • Reaction buffer: A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) is prepared.

  • Fluorescent probe: A probe that reacts with peroxynitrite to generate a fluorescent product (e.g., dihydrorhodamine 123) is used.

  • Reaction: The test compound, fluorescent probe, and peroxynitrite are mixed in the reaction buffer.

  • Measurement: The fluorescence intensity is measured using a fluorometer.

  • Calculation: The decrease in fluorescence in the presence of the test compound indicates its peroxynitrite scavenging activity. The IC50 value is calculated.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells.

  • Cell culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell stimulation: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Measurement of Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Calculation: The percentage of inhibition of NO and cytokine production is calculated, and IC50 values are determined.

Visualizations

SAR_Antioxidant_Activity cluster_1 Contribution to Antioxidant Activity Myricitrin_Core Myricetin Core (Flavonoid Backbone) Radical_Scavenging Enhanced Radical Scavenging (Increased H-donation) Myricitrin_Core->Radical_Scavenging B-ring pyrogallol Chelation Metal Chelation Myricitrin_Core->Chelation Hydroxyl groups Galloyl_Moiety Galloyl Moiety (at 2''-position of Rhamnose) Galloyl_Moiety->Radical_Scavenging Three hydroxyl groups (Major contribution) Rhamnose_Moiety Rhamnose Moiety Rhamnose_Moiety->Radical_Scavenging May slightly decrease activity vs. aglycone

Caption: Key structural features of this compound contributing to its antioxidant activity.

Experimental_Workflow_Anti_Inflammatory Start Start: Culture RAW 264.7 Cells Pre_treatment Pre-treat with This compound Start->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay Cytokine_Assay ELISA for TNF-α, IL-6 Supernatant_Collection->Cytokine_Assay Data_Analysis Calculate IC50 NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Putative_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression activates Compound This compound Compound->IKK Inhibits (putative)

Caption: Putative inhibitory mechanism of this compound on the NF-κB signaling pathway.

Conclusion

The addition of a galloyl group to the myricitrin scaffold at the 2''-position of the rhamnose moiety demonstrably enhances its antioxidant activity, as evidenced by its superior peroxynitrite scavenging capacity. While quantitative data for other biological activities such as anti-inflammatory and enzyme inhibition are still emerging, the well-established structure-activity relationships of flavonoids suggest that this compound is likely to be a more potent agent than its parent compound, myricitrin. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this natural product derivative. This guide provides a foundational understanding for researchers aiming to explore the pharmacological applications of galloylated flavonoids.

Validating the Antioxidant Effect of 2''-O-Galloylmyricitrin in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular antioxidant effects of 2''-O-Galloylmyricitrin and other well-established antioxidant flavonoids. The objective is to offer a comprehensive resource for validating its potential as a therapeutic agent against oxidative stress-related diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Comparative Analysis of Antioxidant Activity

The cellular antioxidant activity of a compound is a critical measure of its potential to mitigate oxidative stress within a biological system. The following tables present quantitative data for this compound and benchmark antioxidants: Myricetin (B1677590), Quercetin, and Epigallocatechin gallate (EGCG). The data is primarily derived from the Cellular Antioxidant Activity (CAA) assay, which measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Table 1: Cellular Antioxidant Activity of Selected Flavonoids

CompoundCell LineOxidantIC50 / Activity ValueCitation
This compound -DPPH RadicalpIC50 = 5.42 (Predicted)[1]
MyricetinMCF-7Cumene hydroperoxideEffective ROS scavenging[2]
QuercetinRAW264.7ZymosanEffective ROS and RNS inhibition[3]
Epigallocatechin gallate (EGCG)HT22H₂O₂Strongest ROS reduction (to 5.43%)[4]

Note: The pIC50 value for this compound is a predicted value from a Quantitative Structure-Activity Relationship (QSAR) study and not from a direct cellular assay. Higher pIC50 indicates higher predicted activity.

Table 2: Radical Scavenging Activity (Non-cellular assays)

CompoundAssayIC50 / EC50 ValueCitation
QuercetinDPPHEC50 = 5.5 µM[5]
EpicatechinDPPHEC50 = 6.2 µM[5]
CatechinDPPHEC50 = 7.7 µM[5]
Epigallocatechin gallate (EGCG)DPPHScavenging rate of 77.2% at 400 µM[4]

Note: While non-cellular assays like DPPH provide valuable information on the direct radical scavenging ability of a compound, they do not account for cellular uptake and metabolism.

Key Insights from Comparative Data

While direct experimental data on the cellular antioxidant activity of this compound is limited, the available information and structure-activity relationships suggest a potent antioxidant potential. Studies have shown that the presence of a galloyl moiety tends to enhance the cellular antioxidant activity of flavonoids.[4][6] This is consistent with the high predicted activity of this compound.

In comparison, EGCG consistently demonstrates very high antioxidant activity in cellular models, effectively reducing ROS production.[4] Quercetin and Myricetin are also well-established cellular antioxidants. The antioxidant activity of flavonoids is significantly influenced by their chemical structure, including the number and position of hydroxyl groups and the presence of a galloyl moiety.[6][7]

Experimental Protocols

To validate the antioxidant effect of "this compound" in a cellular context, the Cellular Antioxidant Activity (CAA) Assay is a highly relevant and widely used method.[6][8]

Cellular Antioxidant Activity (CAA) Assay Protocol

1. Cell Culture and Seeding:

  • Human hepatocellular carcinoma (HepG2) cells are commonly used for this assay.

  • Cells are seeded in a 96-well microplate at an appropriate density and allowed to attach and reach confluence.

2. Compound Incubation:

  • The cells are treated with various concentrations of the test compounds (e.g., this compound, Quercetin, etc.) and incubated for a specific period (e.g., 1 hour) to allow for cellular uptake.

3. Probe Loading:

  • The cells are then washed and incubated with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).

4. Induction of Oxidative Stress:

5. Fluorescence Measurement:

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • The fluorescence intensity is measured over time using a fluorescence plate reader.

6. Data Analysis:

  • The antioxidant activity is quantified by calculating the area under the fluorescence curve.

  • The results are often expressed as an IC50 value, which is the concentration of the antioxidant required to inhibit ROS production by 50%.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway in Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[9][10] Many flavonoids exert their antioxidant effects by activating this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Antioxidant This compound & Alternatives Antioxidant->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2 signaling pathway activation by antioxidants.

Experimental Workflow for Cellular Antioxidant Activity Validation

The following diagram outlines the key steps in validating the cellular antioxidant activity of a test compound.

Experimental_Workflow start Start: Cell Seeding (e.g., HepG2 cells in 96-well plate) incubation Compound Incubation (this compound & Controls) start->incubation probe_loading Probe Loading (DCFH-DA) incubation->probe_loading oxidant_addition Induction of Oxidative Stress (AAPH or H₂O₂) probe_loading->oxidant_addition measurement Fluorescence Measurement (DCF formation over time) oxidant_addition->measurement analysis Data Analysis (Calculate CAA values / IC50) measurement->analysis comparison Comparative Analysis (vs. known antioxidants) analysis->comparison conclusion Conclusion on Antioxidant Efficacy comparison->conclusion

References

A Comparative Guide to the Efficacy of 2''-O-Galloylmyricitrin and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of 2''-O-Galloylmyricitrin against other well-established natural antioxidants. The information presented herein is collated from various experimental studies to facilitate an informed assessment of its potential in research and drug development.

Introduction

This compound is a flavonoid, specifically a galloylated derivative of myricitrin (B1677591). Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties. The addition of a galloyl group to the myricitrin structure is believed to significantly enhance its radical-scavenging capabilities. This guide will compare its performance with its parent compound, myricitrin, its aglycone, myricetin (B1677590), and other prominent natural antioxidants like quercetin, gallic acid, and Vitamin C.

Data Presentation: Comparative Antioxidant Activity

The antioxidant efficacy of these compounds is commonly evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher antioxidant activity. The following tables summarize the IC50 values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays as reported in the literature.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between laboratories. The data serves to provide a relative indication of antioxidant potential.

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)IC50 (µg/mL)
This compound Data not available in µM~1.1 - 2.3
MyricitrinData not available in µM~4.1
Myricetin~4.7~1.5
Quercetin~7.7~2.3 - 19.17
Gallic Acid~4.5 - 8.8~0.8 - 1.5
Vitamin C (Ascorbic Acid)~25.5~4.5

Table 2: ABTS Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)IC50 (µg/mL)
This compound Data not available in µM~1.0
MyricitrinData not available in µM~2.1
Myricetin~2.9~0.9
Quercetin~3.1~0.9 - 2.1
Gallic Acid~1.7~0.3
Vitamin C (Ascorbic Acid)~4.2~0.7

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol (B145695), DMSO)

    • Positive control (e.g., Ascorbic Acid, Trolox)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a specific volume of the DPPH solution to an equal volume of the sample solution in a test tube or a 96-well plate.

    • Include a control containing the solvent and DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of approximately 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Test compounds dissolved in a suitable solvent

    • Positive control (e.g., Trolox, Ascorbic Acid)

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of approximately 0.70 at 734 nm.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the same formula as for the DPPH assay, and the IC50 value is determined.

3. Cellular Antioxidant Activity (CAA) Assay

  • Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells. The oxidation of DCFH-DA is induced by peroxyl radicals generated from a pro-oxidant like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Materials:

    • Human hepatocarcinoma (HepG2) cells or other suitable cell line

    • Cell culture medium and supplements

    • DCFH-DA solution

    • AAPH solution

    • Test compounds and a standard antioxidant (e.g., Quercetin)

    • 96-well black microplate with a clear bottom

  • Procedure:

    • Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of the test compounds or the standard, along with the DCFH-DA probe, for a specific time (e.g., 1 hour) at 37°C.

    • Wash the cells to remove the extracellular compounds and probe.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Readings are typically taken every 5 minutes for 1 hour.

    • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is expressed as a percentage of inhibition compared to the control.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for antioxidant assays and a key signaling pathway involved in the cellular antioxidant response.

Experimental_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH3 Mix Sample and DPPH Solution DPPH1->DPPH3 DPPH2 Prepare Sample Dilutions DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min) DPPH3->DPPH4 DPPH5 Measure Absorbance (517 nm) DPPH4->DPPH5 DPPH6 Calculate % Inhibition & IC50 DPPH5->DPPH6 ABTS1 Prepare ABTS•+ Radical Solution ABTS3 Mix Sample and ABTS•+ Solution ABTS1->ABTS3 ABTS2 Prepare Sample Dilutions ABTS2->ABTS3 ABTS4 Incubate (e.g., 6 min) ABTS3->ABTS4 ABTS5 Measure Absorbance (734 nm) ABTS4->ABTS5 ABTS6 Calculate % Inhibition & IC50 ABTS5->ABTS6

Caption: Workflow for DPPH and ABTS antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Flavonoid This compound (Flavonoid) Flavonoid->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Nrf2/Keap1 antioxidant signaling pathway.

Discussion and Conclusion

The available data suggests that this compound is a potent natural antioxidant. Its efficacy, as indicated by lower IC50 values in both DPPH and ABTS assays, appears to be superior to its parent compound, myricitrin. This supports the general observation that the presence of a galloyl moiety enhances the antioxidant activity of flavonoids.

When compared to other prominent antioxidants, this compound demonstrates comparable or even superior radical scavenging activity in some in vitro assays. For instance, its reported DPPH and ABTS IC50 values are in a similar range to those of highly effective antioxidants like myricetin and gallic acid.

The likely mechanism of its cellular antioxidant action involves the modulation of the Nrf2/Keap1 signaling pathway. By promoting the dissociation of the Nrf2-Keap1 complex, this compound can lead to the translocation of Nrf2 to the nucleus. This, in turn, activates the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes that encode for antioxidant and detoxifying enzymes.

A Head-to-Head Comparison of 2''-O-Galloylmyricitrin and its Aglycone, Myricetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the biological activities of 2''-O-Galloylmyricitrin and its aglycone, myricetin (B1677590). The information presented is collated from experimental data to assist in evaluating their potential as therapeutic agents.

Chemical Structures and Relationship

This compound is a glycoside of myricetin. Specifically, it is myricetin linked to a galloylated rhamnose sugar. The aglycone, myricetin, is the core flavonoid structure without the sugar moiety. This structural difference significantly influences their physicochemical properties and biological activities.

G cluster_0 This compound cluster_1 Myricetin (Aglycone) A Myricetin Core B Rhamnose A->B Glycosidic Bond D Myricetin Core C Galloyl Group B->C Ester Bond hydrolysis Hydrolysis cluster_1 cluster_1 hydrolysis->cluster_1 cluster_0 cluster_0 cluster_0->hydrolysis

Caption: Structural relationship between this compound and Myricetin.

Comparative Biological Activity

The addition of the galloyl-rhamnosyl group to the myricetin core alters its biological activity. While data directly comparing the two molecules across a wide range of assays is limited, existing studies and comparisons with the related glycoside, myricitrin, provide valuable insights.

Antioxidant Activity

The antioxidant capacity is a key feature of flavonoids. The structural variations between this compound and myricetin lead to differences in their radical scavenging abilities.

AssayThis compound (IC50)Myricetin (IC50)Myricitrin (IC50)Potency Comparison
Peroxynitrite Scavenging2.30 µM[1]3.04 µM[1]4.09 µM[1]This compound > Myricetin > Myricitrin
DPPH Radical ScavengingNot Available~4.5 µg/mLNot AvailableMyricetin is a potent scavenger

Summary: In peroxynitrite scavenging, the presence of the galloyl group on the sugar moiety in this compound enhances its activity compared to the aglycone, myricetin.[1] However, for general radical scavenging as measured by assays like DPPH, studies on related flavonoids suggest that the aglycone, myricetin, is often a more potent antioxidant than its glycosides.

Anti-inflammatory Activity

Both myricetin and its glycosides have demonstrated anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and mediators.

TargetThis compoundMyricetinMyricitrinKey Findings
COX-2 ExpressionNot AvailableInhibits expressionReduces overexpressionBoth the aglycone and its glycoside show potential in reducing inflammation by targeting COX-2.
TNF-αNot AvailableReduces productionReduces overexpressionModulation of pro-inflammatory cytokines is a shared mechanism.

Summary: Myricetin and its glycoside, myricitrin, both exhibit anti-inflammatory effects by downregulating the expression of the pro-inflammatory enzyme COX-2 and the cytokine TNF-α.[2] This suggests that this compound likely possesses similar anti-inflammatory potential.

Anticancer Activity

Myricetin has been extensively studied for its anticancer effects against a variety of cancer cell lines. Data on this compound is sparse, but the activity of myricetin provides a benchmark for its potential.

Cell LineMyricetin (IC50)
HeLa (Cervical Cancer)22.70 µg/mL[3]
T47D (Breast Cancer)51.43 µg/mL[3]
A2780 (Ovarian Cancer)110.5 µM
SKOV3 (Ovarian Cancer)147.0 µM
HT-29 (Colon Cancer)47.6 µM
Caco-2 (Colon Cancer)88.4 µM
MCF-7 (Breast Cancer)54 µM

Summary: Myricetin demonstrates broad-spectrum anticancer activity with IC50 values in the micromolar range against various cancer cell lines.[3][4] The cytotoxic potential of this compound requires further investigation to determine the impact of the galloyl-rhamnosyl group on this activity.

Experimental Protocols

Peroxynitrite Scavenging Activity Assay

This protocol is based on the method used to compare the peroxynitrite scavenging activity of this compound and myricetin.

G start Start reagents Prepare Reagents: - Dihydrorhodamine 123 (DHR 123) - Peroxynitrite (ONOO⁻) - Test Compounds - DTPA start->reagents mix Mix DHR 123, DTPA, and test compound in buffer reagents->mix add_onoo Add Peroxynitrite (ONOO⁻) to initiate the reaction mix->add_onoo incubate Incubate for 5 min at 37°C add_onoo->incubate measure Measure fluorescence (Ex: 485 nm, Em: 530 nm) incubate->measure end End measure->end

Caption: Workflow for the peroxynitrite scavenging assay.

Methodology:

  • A solution of dihydrorhodamine 123 (DHR 123), a fluorescent probe, is prepared in a buffer containing diethylenetriaminepentaacetic acid (DTPA).

  • The test compound (this compound or myricetin) is added to the DHR 123 solution.

  • Peroxynitrite (ONOO⁻) is added to the mixture to initiate the oxidation of DHR 123 to the fluorescent rhodamine 123.

  • The reaction is incubated at 37°C for a short period.

  • The fluorescence intensity is measured using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • The percentage of scavenging activity is calculated by comparing the fluorescence of the sample with that of a control without the test compound. The IC50 value is then determined.

DPPH Radical Scavenging Assay

A standard method for evaluating antioxidant activity.

Methodology:

  • A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Serial dilutions of the test compounds are prepared.

  • The test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

MTT Assay for Cytotoxicity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at approximately 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathways

Myricetin is known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. While specific data for this compound is not yet available, it is plausible that it interacts with similar pathways, potentially with different efficacy.

PI3K/Akt Signaling Pathway

Myricetin has been shown to inhibit the PI3K/Akt pathway, which is often hyperactivated in cancer, leading to decreased cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Myricetin Myricetin Myricetin->PI3K inhibits Myricetin->Akt inhibits

Caption: Myricetin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and differentiation that can be modulated by myricetin.

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Myricetin Myricetin Myricetin->ERK inhibits phosphorylation

Caption: Myricetin's modulation of the MAPK/ERK signaling pathway.

Conclusion

The available data indicates that both this compound and its aglycone, myricetin, are biologically active molecules with therapeutic potential.

  • This compound shows superior activity in scavenging peroxynitrite, suggesting it may be particularly effective in conditions associated with nitrosative stress.

  • Myricetin , the aglycone, appears to be a more potent broad-spectrum antioxidant and has well-documented anticancer activities against a range of cell lines. Its smaller size may facilitate better cell uptake in some instances.

The choice between these two compounds for drug development would depend on the specific therapeutic target. The enhanced peroxynitrite scavenging of this compound makes it an interesting candidate for inflammatory conditions where this reactive species plays a significant role. Myricetin's established anticancer profile warrants its continued investigation in oncology. Further direct comparative studies are necessary to fully elucidate the structure-activity relationship and to determine the full therapeutic potential of this compound.

References

"2''-O-Galloylmyricitrin" activity in different antioxidant assays (DPPH, FRAP)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is a critical step in the evaluation of their therapeutic promise. This guide provides a comparative analysis of the antioxidant activity of 2''-O-Galloylmyricitrin and related flavonoid compounds, focusing on two widely used assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

While direct experimental data for this compound is limited, this guide synthesizes available information on its predicted activity and compares it with experimentally determined values for its parent compound, myricitrin, as well as the well-established antioxidants, quercetin (B1663063) and gallic acid.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of this compound, myricitrin, quercetin, and gallic acid is summarized below. It is important to note that direct experimental values for this compound were not available in the reviewed literature. The provided DPPH value for this compound is a predicted value from a quantitative structure-activity relationship (QSAR) study.

Data Summary Tables

Table 1: DPPH Radical Scavenging Activity (IC50 Values)

CompoundIC50 (µM)SourceNotes
This compound ~3.80 [1]Predicted pIC50 of 5.42 from a QSAR study.
Myricitrin165.75 (µM GAE)[2]Expressed as Gallic Acid Equivalents.
Quercetin3.03[3]
Gallic Acid13.2 - 30.53

Lower IC50 values indicate greater antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) Values

CompoundFRAP ValueSource
This compound Data not available
Myricitrin1,609.56 (µM TE)[2]
QuercetinDemonstrates significant reducing power
Gallic AcidExhibits high FRAP values, often used as a standard

Higher FRAP values indicate greater reducing power and antioxidant activity.

Experimental Protocols

Detailed methodologies for the DPPH and FRAP assays are provided below, based on established protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2] DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: A series of dilutions of the test compound and a positive control (e.g., ascorbic acid, Trolox) are prepared in the same solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to a specific volume of the sample or standard solution in a test tube or a microplate well. A blank sample containing the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer or a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in an intense blue color, the absorbance of which is measured spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Test compounds and a standard (e.g., Trolox, FeSO₄) are dissolved in an appropriate solvent.

  • Reaction Mixture: A small volume of the sample or standard solution is added to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 4 to 30 minutes).

  • Absorbance Measurement: The absorbance of the blue-colored solution is measured at a wavelength of 593 nm.

  • Calculation of FRAP Value: A standard curve is generated using a known concentration of Fe²⁺ (e.g., from FeSO₄). The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of the sample.

Visualizations

To aid in the understanding of the experimental process, the following diagram illustrates a generalized workflow for assessing antioxidant activity.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Incubation of Compound/Standard with Reagent Compound->Reaction Standards Standards (Quercetin, Gallic Acid) Standards->Reaction Reagents Assay Reagents (DPPH, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement (Absorbance) Reaction->Measurement Calculation Calculation of Antioxidant Activity (IC50, FRAP value) Measurement->Calculation Comparison Comparative Analysis Calculation->Comparison

Caption: Generalized workflow for in vitro antioxidant activity assessment.

References

In Vitro Validation of "2''-O-Galloylmyricitrin" Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro comparison of the anti-inflammatory properties of 2''-O-Galloylmyricitrin against its parent compound, Myricitrin, and a structurally related flavonoid, Quercetin (B1663063). The information is tailored for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound, Myricitrin, and Quercetin on key inflammatory mediators. Data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
This compoundData Not Available
Myricitrin~27[1]
Quercetin~23[1]

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundTarget CytokineIC50 (µM)Cell LineReference
This compoundTNF-αData Not Available
MyricitrinTNF-αData Not Available
QuercetinTNF-α~10-50 (Significant inhibition)Human PBMCs[2]
This compoundIL-6Data Not Available
MyricitrinIL-6Data Not Available
QuercetinIL-6Data Not Available (Significant inhibition)

Table 3: Inhibition of Pro-inflammatory Enzymes

CompoundTarget EnzymeIC50 (µM)Assay TypeReference
This compoundiNOSData Not AvailableWestern Blot
MyricitriniNOSData Not Available (Inhibits expression)Western Blot
QuercetiniNOSData Not Available (Inhibits expression)Western Blot[3]
This compoundCOX-2Data Not Available
MyricitrinCOX-2Data Not Available (Inhibits expression)
QuercetinCOX-2Data Not Available (Inhibits expression)Western Blot[3]

Note: While specific IC50 values for this compound are limited in the currently available literature, studies on similar galloylated flavonoids suggest that the galloyl moiety can enhance anti-inflammatory activity. Further quantitative studies are required for a direct and comprehensive comparison. A study on Quercetin-3-O-(2''-O-galloyl)-β-D-glucopyranoside, a structurally similar compound, demonstrated anti-inflammatory activities.[4]

Experimental Protocols

This section details the methodologies for key in vitro experiments used to assess anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound, Myricitrin, or Quercetin for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α and IL-6)
  • Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α or IL-6) and incubate overnight.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

    • After another incubation and wash, add a substrate solution (e.g., TMB) to develop color.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Procedure:

    • After treatment, lyse the cells in a lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Macrophages seeding Seed cells in plates raw_cells->seeding treatment Pre-treat with Compounds (this compound, Myricitrin, Quercetin) seeding->treatment stimulation Stimulate with LPS treatment->stimulation griess Nitric Oxide (NO) Assay (Griess Reagent) stimulation->griess elisa Cytokine Quantification (ELISA) (TNF-α, IL-6) stimulation->elisa western Protein Expression (Western Blot) (iNOS, COX-2, p-NF-κB, p-MAPKs) stimulation->western ic50 Calculate IC50 Values griess->ic50 elisa->ic50 comparison Compare Potency western->comparison ic50->comparison

Figure 1: Experimental workflow for in vitro anti-inflammatory validation.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_inhibition Inhibition by Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive degrades & releases NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active becomes active NFkB_nucleus NF-κB (in Nucleus) NFkB_active->NFkB_nucleus translocates DNA DNA NFkB_nucleus->DNA binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes induces transcription Inhibitor This compound Myricitrin Quercetin Inhibitor->IKK inhibits Inhibitor->NFkB_nucleus inhibits translocation

Figure 2: Simplified NF-κB signaling pathway and points of inhibition by flavonoids.

MAPK_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm MAPK Cascade cluster_nucleus Nuclear Events cluster_inhibition Inhibition by Flavonoids LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Genes induces transcription Inhibitor This compound Myricitrin Quercetin Inhibitor->MAPK inhibits phosphorylation

Figure 3: Simplified MAPK signaling pathway and points of inhibition by flavonoids.

Conclusion

The available in vitro data suggests that this compound, along with Myricitrin and Quercetin, possesses anti-inflammatory properties. These flavonoids exert their effects by inhibiting the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, and by suppressing the expression of inflammatory enzymes like iNOS and COX-2. The underlying mechanisms likely involve the modulation of crucial signaling pathways, including NF-κB and MAPK.

While Quercetin and Myricitrin are relatively well-studied, there is a need for more comprehensive quantitative data on the in vitro anti-inflammatory effects of this compound to allow for a direct and robust comparison of its potency. Future studies should focus on determining the IC50 values of this compound against a panel of inflammatory markers in standardized cell-based assays. Such data will be invaluable for the further development of this compound as a potential anti-inflammatory agent.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any procedure that involves 2''-O-Galloylmyricitrin, it is crucial to adhere to standard laboratory safety protocols for handling organic compounds.[2]

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent accidental exposure.

PPE ComponentSpecificationPurpose
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.[3]
Hand Protection Nitrile glovesTo prevent skin contact.[3]
Body Protection Laboratory coatTo protect skin and clothing.[3]
Footwear Closed-toe shoesTo protect feet from spills.[3]

Handling:

  • Work in a well-ventilated area, preferably within a functioning fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Avoid direct contact with the skin and eyes.

  • Assume the substance is hazardous in the absence of specific toxicity data.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to final disposal by qualified personnel.

Step 1: Waste Characterization and Segregation

  • Treat as Hazardous: In the absence of a specific SDS, this compound waste must be treated as hazardous.[1]

  • Do Not Mix: To prevent unknown and potentially hazardous chemical reactions, do not mix this compound waste with other chemical waste streams.[1]

  • Segregate by Form: Maintain separate waste containers for solid and liquid forms of this compound waste.[1]

Step 2: Container Selection and Labeling

  • Use Compatible Containers: Select waste containers made of materials compatible with organic compounds, such as glass or polyethylene.[1] The container must have a secure, leak-proof lid.[1]

  • Label Immediately: As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[1] The label must clearly identify the contents as "this compound Waste" and include any other relevant information required by your institution.

Step 3: Storage and Accumulation

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1]

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in the event of a leak or spill.[1]

  • Keep Containers Closed: Waste containers must remain closed at all times except when adding waste.[1]

Step 4: Final Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or ready for disposal, contact your institution's EHS department.[1]

  • Provide Documentation: Be prepared to provide the waste label and any available information about the compound to the EHS personnel.[1]

  • Professional Disposal: The EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste contractor.[1]

Disposal of Small Quantities:

For very small quantities of non-halogenated organic liquid waste, controlled evaporation in a fume hood may be an option.[3] However, this should only be performed after consulting with and receiving approval from your institution's EHS department. Never dispose of organic substances down the laboratory drain.[3]

Experimental Workflow for Disposal

To visualize the decision-making process for the proper disposal of this compound, the following workflow diagram outlines the necessary steps and considerations.

start Start: Generation of This compound Waste is_sds_available Is a specific SDS available? start->is_sds_available treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No segregate_waste Segregate Waste (Solid vs. Liquid) treat_as_hazardous->segregate_waste label_container Select & Label Compatible Hazardous Waste Container segregate_waste->label_container store_safely Store in Designated Area with Secondary Containment label_container->store_safely contact_ehs Contact Institutional EHS for Pickup and Disposal store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2''-O-Galloylmyricitrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 2''-O-Galloylmyricitrin. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the general properties of flavonoids and related polyphenolic compounds. It is imperative to handle this substance with caution in a controlled laboratory setting.

Personal Protective Equipment (PPE) and Hazard Mitigation

A comprehensive personal protective equipment strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection : To prevent eye contact, chemical safety goggles that fit snugly are essential.[1] For procedures with a splash hazard, a face shield should be worn in addition to goggles.[1][2][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1] Given that the permeability of this compound is unknown, consider using double gloves for added protection.

  • Respiratory Protection : When handling the compound as a powder or if aerosolization is possible, a respirator is recommended to minimize inhalation.[1][2] The specific type of respirator should be determined by a risk assessment of the procedure. For dusty conditions, a fit-tested N95 or N100 NIOSH-approved mask is a minimum requirement.[4]

  • Protective Clothing : A lab coat or a chemical-resistant apron or coverall must be worn to protect the skin.[1][3] Ensure that clothing provides full coverage.

  • Footwear : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1]

Quantitative Data Summary

Due to the lack of specific toxicological and physical data for this compound, the following table provides general guidance based on related chemical classes. A conservative approach to safety is strongly recommended.

ParameterValue/RecommendationNotes
Chemical Class Flavonoid (Myricitrin derivative)A naturally occurring polyphenolic compound.
Primary Hazards Potential for skin, eye, and respiratory irritation.[5][6]Handle with care to avoid direct contact and inhalation.
Occupational Exposure Limit (OEL) Not establishedIn the absence of specific data, a conservative OEL should be assumed, and exposure should be minimized.
Solubility Data not availableAssume low water solubility and handle as a fine powder unless otherwise specified.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Work in a designated area, such as a chemical fume hood or a glove box, to control and minimize inhalation exposure.

  • Ensure all necessary PPE is correctly worn before handling the compound.

  • Have spill cleanup materials readily available.

2. Weighing:

  • When weighing the powdered compound, use a containment balance or a balance inside a ventilated enclosure to prevent the dispersion of dust.

3. Solution Preparation:

  • Slowly add the solid this compound to the solvent to avoid splashing.

  • Use a vortex mixer or sonicator within the fume hood to aid dissolution if necessary.

4. Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate all surfaces and equipment used.

Disposal Plan

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

2. Waste Disposal:

  • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.

  • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow prep Preparation ppe Don PPE prep->ppe 1. Assess Risks weigh Weighing ppe->weigh 2. Enter Hood dissolve Solution Preparation weigh->dissolve 3. Transfer Compound experiment Experimental Use dissolve->experiment 4. Proceed with Protocol decontaminate Decontamination experiment->decontaminate 5. Post-Experiment waste Waste Disposal decontaminate->waste 6. Segregate Waste doff_ppe Doff PPE waste->doff_ppe 7. Final Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。